Ferroheme

Catalog No.
S581563
CAS No.
14875-96-8
M.F
C34H32FeN4O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferroheme

CAS Number

14875-96-8

Product Name

Ferroheme

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

SMILES

Array

Synonyms

Ferroprotoporphyrin, Haem, Heme, Heme b, Protoheme, Protoheme IX

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4]

The exact mass of the compound Ferroprotoporphyrin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins. It belongs to the ontological category of heme in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

what is 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate iron complex

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Technical Profile

The compound 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;iron is an iron complex of protoporphyrin IX [1]. Its core structure consists of a porphine ring (four pyrrole units) with a central iron ion and characteristic side groups [2].

  • Molecular Formula and Weight: The exact molecular formula from the search results is C₃₄H₃₀FeN₄O₄⁴⁻ [1]. The listed molecular weight is 614.49 g/mol (calculated from the formula).
  • Core Skeleton: Tetramethylporphyrin (porphine core with four methyl substituents) [1] [3].
  • Side Chains:
    • Two vinyl groups (-CH=CH₂) [1] [3].
    • Two propanoate/carboxylate groups (-CH₂-CH₂-COO⁻) [1].
  • Central Metal Ion: Iron (Fe) coordinated within the porphyrin ring [1].

The following diagram illustrates the general synthesis and metalation workflow for metalloporphyrin complexes like this iron protoporphyrin:

G PorphyrinLigand Porphyrin Ligand (Free Base) Reaction Metalation Reaction PorphyrinLigand->Reaction Precursor MetalSalt Metal Salt (e.g., Fe²⁺/Fe³⁺) MetalSalt->Reaction Reactant CrudeProduct Crude Metalloporphyrin Complex Reaction->CrudeProduct Synthesis Purification Purification & Analysis CrudeProduct->Purification Work-up FinalComplex Purified Iron-Protoporphyrin Complex (Hemin) Purification->FinalComplex Isolation

Synthesis workflow for iron protoporphyrin complex

Synthesis and Experimental Methodology

While a specific protocol for this iron complex was not found, the search results outline general methods for synthesizing similar metalloporphyrins [4] [2].

  • Metalation Reaction: The primary method involves reacting a metal salt with the protoporphyrin IX ligand in a suitable solvent [4] [2]. The iron complex is formed by inserting iron ions into the protoporphyrin IX ring.
  • Catalysts and Conditions: Patents describe using acids like trifluoroacetic acid (TFA) or methanesulfonic acid to catalyze porphyrin formation reactions [4]. Synthesis may be performed under reflux with constant stirring [4].
  • Purification: Common techniques include washing the crude product with various solvents (e.g., methanol, dichloromethane), followed by purification via column chromatography [4].

Properties and Research Applications

This iron protoporphyrin complex is the fundamental core of heme B, the most abundant prosthetic group in human biology found in hemoglobin, myoglobin, and cytochromes. Its properties make it a molecule of significant interest in various fields.

  • Physicochemical Properties: Metalloporphyrins exhibit distinct spectral properties. The iron complex has a characteristic Soret band in its UV-Vis spectrum. Compared to free-base protoporphyrin (PPIX, Soret ~408 nm) or platinum PPIX (Soret ~422 nm), the iron complex shows different absorption due to the central metal ion [2].
  • Biomedical and Research Applications:
    • Drug Development and Toxicology: Studying its interaction with drugs provides insights into drug metabolism, particularly with cytochrome P450 enzymes. Its role in conditions like porphyria is also a key research area.
    • Photodynamic Therapy (PDT): While platinum PPIX shows higher efficacy for PDT, the iron complex serves as a critical reference point in photomedicine research [2].
    • Catalysis: Metalloporphyrins, including iron complexes, can serve as biomimetic catalysts. Platinum PPIX has been studied for the oxygen reduction reaction (ORR) in fuel cells, suggesting potential catalytic applications for the iron analog [2].

The table below compares this iron complex with other metalloporphyrins mentioned in the search results:

Property Fe-Protoporphyrin (Hemin) Zn-Protoporphyrin [3] Pt-Protoporphyrin IX [2]
Central Metal Ion Iron (Fe) Zinc (Zn) Platinum (Pt)
Molecular Weight ~614.49 g/mol [1] 624.17 g/mol [3] 755.7 g/mol [2]
Key Applications Heme protein cofactor, drug metabolism studies Research chemical, fluorescence studies Photodynamic therapy, catalysis, OLEDs [2]
Soret Band (Typical) ~400 nm (varies with oxidation & ligation) Information Missing 422 nm [2]

References

basic spectroscopic characterization of iron porphyrin complexes

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Iron Porphyrin Complexes

The synthesis of these complexes is typically performed under an inert atmosphere using Schlenk techniques to prevent oxidation of the iron center [1] [2]. A common synthetic pathway involves the reduction of an iron(III) starting material to iron(II), followed by reaction with an axial ligand.

Below is a workflow diagram illustrating the synthesis of a picket-fence porphyrin complex, a common type of iron porphyrin. This specific structure helps prevent the formation of μ-oxo dimers and stabilizes anionic axial ligands [2] [3].

G start Start: Fe(III) Porphyrin Precursor [FeIII(TpivPP)(SO3CF3)(H2O)] step1 Reduction with Zn(Hg) amalgam in Chlorobenzene, 1 hour, RT start->step1 Inert Atmosphere step2 Filter to obtain Fe(II) solution [FeII(TpivPP)] step1->step2 step3 React with Axial Ligand Source (e.g., KHCO3 for HCO3-, KCl for Cl-) and Cryptand-222 (solubilizing agent) step2->step3 step4 Stir for 2 hours step3->step4 step5 Crystallization by slow diffusion of n-hexane into chlorobenzene solution step4->step5 end Final Complex [K(2,2,2-crypt)][FeII(TpivPP)(L)] step5->end note1 TpivPP: α,α,α,α-tetrakis(o-pivalamidophenyl)porphinato anion (Picket Fence Porphyrin) note2 L: Axial ligand (e.g., η¹-HCO₃⁻, Cl⁻)

Synthesis workflow for iron(II) picket-fence porphyrin complexes.

Spectroscopic Characterization Techniques

The synthesized complexes are characterized using a combination of spectroscopic methods to confirm their structure and electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to identify the characteristic absorption bands of the porphyrin ring, which are influenced by the central metal ion and its axial ligands [1] [2] [4]. The table below summarizes typical data for high-spin iron(II) picket-fence porphyrins.

Complex Solvent λmax (nm) [log ε] Assignment
[K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] [1] Chlorobenzene Data Not Explicitly Provided in Article Soret and Q Bands
[K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] Chlorobenzene 440 (5.88), 568 (4.59), 612 (4.54) Soret Band, Q Bands

Experimental Protocol [1] [2]:

  • Instrument: Shimadzu UV-2401 Spectrometer or equivalent.
  • Procedure: Dissolve the complex in a degassed, anhydrous solvent (e.g., chlorobenzene) in a sealed cuvette under an inert atmosphere. Record the spectrum across the UV-Vis range (e.g., 300-700 nm).
  • Key Insights: The Soret band (around 440 nm) is a very intense peak characteristic of the porphyrin's π→π* transitions. The Q bands at longer wavelengths are also typical. For iron(III) porphyrins, coordination of hydroxide ions (OH⁻) can cause specific shifts, with new bands appearing, for example, at 576 nm [4].
Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups in the porphyrin ligand and the coordination of axial ligands [1] [2].

Complex Key IR Vibrations (cm⁻¹) Assignment
[K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] 3417, 2958-2812, 1680, 1104, 987 ν(N-H), ν(C-H), ν(C=O), ν(CH₂-O-CH₂ of cryptand), δ(C-C-H)

Experimental Protocol [2]:

  • Instrument: Shimadzu FTIR-8400 Spectrometer or equivalent.
  • Procedure: Prepare the sample as a solid (e.g., KBr pellet). Record the spectrum in the mid-IR region (e.g., 400-4000 cm⁻¹). The C=O stretch of the pivalamide groups around 1680 cm⁻¹ is a key marker for the picket-fence porphyrin structure.

Structural & Electronic Analysis

Moving beyond basic spectroscopy, several advanced techniques provide deep insights into the structure and electronic configuration of the complexes.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides precise metric parameters for the complex. For example, the high-spin iron(II) center in [K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] has an average Fe-Np (pyrrole nitrogen) bond length of 2.079 Å and is displaced from the porphyrin mean plane by 0.466 Å [1]. These values are characteristic of a five-coordinate, high-spin complex with an anionic axial ligand.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations complement experimental data [1] [2] [3].

  • Frontier Molecular Orbitals (FMOs): Analysis reveals the electron-donating propensity of the porphyrin π-system [1].
  • Molecular Electrostatic Potential (MEP): Maps show charge complementarity between the anionic porphyrin complex and its cationic counter-ion [1].
  • Electronic Configuration: High-spin iron(II) complexes typically have the (dxy)²(dxz)¹(dyz)¹(dz²)¹(dx²-y²)¹ configuration [2] [3].

The following diagram illustrates the logical relationship between different characterization techniques and the information they provide.

G uvvis UV-Vis Spectroscopy info1 Electronic Transitions (Soret & Q Bands) uvvis->info1 ir IR Spectroscopy info2 Functional Groups & Ligand Coordination ir->info2 xrd X-ray Diffraction info3 Bond Lengths & Angles Molecular Packing xrd->info3 dft DFT Calculations info4 Electronic Structure Orbital Energies dft->info4 spin Spin State & Electronic Configuration info1->spin info2->spin info3->spin info4->spin

Relationship between characterization techniques and the information they reveal about iron porphyrin complexes.

Key Insights for Researchers

  • Picket-Fence Porphyrin is Key: Using the H₂TpivPP ligand is a strategic choice. Its bulky pivalamide groups prevent unwanted dimerization and stabilize reactive iron(II) complexes with anionic ligands, allowing for their detailed study [1] [2].
  • Correlate Technique with Property: No single technique provides the full picture. Use UV-Vis for a quick identity and purity check, IR to confirm ligand presence, XRD for definitive proof of structure, and DFT to understand the underlying electronic properties.
  • Handle with Care: Remember that these complexes, especially in the Fe(II) state, are often air- and moisture-sensitive. All synthetic and characterization procedures must be designed accordingly [1] [2].

References

preliminary investigation of reactivity in vinyl-substituted porphyrins

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathways for Vinyl-Substituted Porphyrins

The table below summarizes the primary synthetic strategies for obtaining vinyl-substituted porphyrins.

Strategy Key Reaction Precursor Product Notes
Wittig Reaction [1] Reaction of a phosphonium ylide with a formylporphyrin meso-Formylporphyrin meso-Vinylporphyrin A classic method for converting an aldehyde to a vinyl group.
Aldol-Type Condensation [2] Base-catalyzed condensation between a formylporphyrin and a methylheterocycle 2-formyl-meso-tetraphenylporphyrin Cationic β-vinyl-pyridinium/quinolinium-meso-tetraphenylporphyrin A one-step process to create cationic vinyl derivatives.

The following diagram illustrates the primary synthetic routes and subsequent functionalization of vinyl-substituted porphyrins.

G FormylPorph meso-Formylporphyrin (Synthon) Wittig Wittig Reaction FormylPorph->Wittig Aldol Aldol-Type Condensation FormylPorph->Aldol VinylPorph meso-/β-Vinylporphyrin FurtherFunc Further Functionalization: Heck, Cycloaddition, etc. VinylPorph->FurtherFunc CationicVinyl Cationic β-Vinyl- Pyridinium Porphyrin Functionalized Diverse Functionalized Structures (e.g., for PDT) Wittig->VinylPorph Aldol->CationicVinyl FurtherFunc->Functionalized

Synthetic and functionalization routes for vinyl-substituted porphyrins.

Detailed Experimental Protocols

Synthesis of Cationic β-Vinylporphyrins via Aldol Condensation

This one-step protocol describes the synthesis of cationic β-vinyl-pyridinium and β-vinyl-quinolinium porphyrins, adapted from a published procedure [2].

  • Reaction Setup: The synthesis starts from 2-formyl-meso-tetraphenylporphyrin (or its Zn(II) complex). The reaction uses different N-alkyl derivatives of 2- and 4-methylpyridine and 2- and 4-methylquinoline.
  • Reaction Conditions: The reaction is a base-catalyzed aldol-type condensation. The specific base, solvent, temperature, and reaction time were optimized for the target compounds.
  • Product Identification: The new cationic porphyrins were characterized using Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultraviolet-Visible (UV-Vis) spectroscopy [2].
Preparation of meso-Formylporphyrin Precursors

The key precursor for vinylporphyrins can be efficiently prepared using the following modern methods.

  • Vilsmeier–Haack Formylation: This is a popular and efficient electrophilic formylation method for porphyrin metal complexes resistant to HCl. The Vilsmeier reagent is typically made from DMF/POCl₃ [1].
  • Nucleophilic Formylation using 2-(Trimethylsilyl)pyridine: This functional-group-tolerant method involves the nucleophilic addition of (2-pyridylmethylsilyl)lithium to a porphyrin, followed by protonation and oxidation to yield the meso-formylporphyrin [1].
  • Grignard Approach: meso-Iodoporphyrins can undergo metal-iodine exchange with iPrMgCl to form porphyrin Grignard reagents. Subsequent reaction with DMF gives the meso-formyl derivatives [1].

Key Reactivity and Further Functionalization

The vinyl group is a versatile handle for creating diverse structures. Major reactivity pathways include:

  • Formation of Cationic Salts: As shown in the protocol above, reaction with methylheterocycles produces cationic porphyrins. These show promise as photosensitizers and have been studied for their binding to oligonucleotides, likely through outside binding rather than intercalation [2].
  • Heck and Sonogashira Reactions: The vinyl group can participate in Heck reactions with aryl halides and Sonogashira couplings with terminal alkynes to extend the π-conjugated system, which is crucial for tuning optical properties [1].
  • Cycloaddition Reactions: The vinyl group can act as a dienophile in [4+2] Diels-Alder cycloadditions, providing a route to more complex, polycyclic structures [1].

Application-Oriented Analysis

The drive to functionalize vinylporphyrins is often motivated by their applications, particularly in biomedicine.

  • Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers. Porphyrin-based Covalent Organic Frameworks (COFs) are being developed to prevent porphyrin aggregation—a common cause of quenched photochemical performance—thereby enhancing reactive oxygen species (ROS) generation for antimicrobial PDT [3].
  • Porphyrin Overdrive in Cancer: Research has identified "Porphyrin Overdrive," a metabolic state in cancer cells where heme biosynthesis is imbalanced, leading to accumulation of fluorescent porphyrin intermediates like protoporphyrin IX (PPIX) [4] [5]. This provides a rationale for using porphyrin-based molecules, including functionalized variants, for tumor imaging and targeted therapy.

References

fundamental research on iron porphyrin coordination chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic C–H Functionalization & Mechanism

Iron porphyrins can catalyze functionalization of unactivated C–H bonds, where the reaction pathway is controlled by the presence of redox-inactive metal ions.

Oxygen Rebound Pathway Inhibition

The oxygen rebound mechanism is fundamental in heme and non-heme oxygenases [1]. The process begins with the active iron(IV)–oxo porphyrin π-cation radical species (Compound I, Cpd I) abstracting a hydrogen atom from a substrate, generating a carbon radical and an Fe(IV)–OH complex. The radical typically recombines with the hydroxyl group to form an alcohol [1].

This oxygen rebound pathway can be completely inhibited by introducing redox-inactive metal ions like Li⁺. The Li⁺ ions act as Lewis acids, coordinating to the iron-oxo species [1]. This binding increases steric hindrance and tunes the redox potential, preventing hydroxyl rebound. The carbon radical then forms a carbocation intermediate, which is trapped by a bromide anion (Br⁻) to yield non-hydroxylated products [1]. This mechanism resembles pathways in P450 enzymes like OleTJE and CYP19A1 that produce desaturated products [1].

G CompoundI Fe(IV)=O (Cpd I) Porphyrin π-Cation Radical HAbstraction H-Abstraction from Substrate CompoundI->HAbstraction RadicalPair Radical Pair: Carbon Radical • + Fe(IV)-OH HAbstraction->RadicalPair OxygenRebound Oxygen Rebound Pathway RadicalPair->OxygenRebound Without Li⁺ LiInhibition Li⁺ Inhibition Pathway RadicalPair->LiInhibition With LiBr Alcohol R-OH (Alcohol Product) OxygenRebound->Alcohol Carbocation Carbocation Intermediate LiInhibition->Carbocation Bromination Br⁻ Capture Carbocation->Bromination Bromide R-Br (Brominated Product) Bromination->Bromide

Inhibition of oxygen rebound by Li⁺ enables bromination [1]

Catalytic Bromination Performance

The table below shows performance of Fe(TDFPP)Cl-catalyzed cyclohexane oxidation with PhIO [1].

Condition Total TON Bromocyclohexane Selectivity Oxygenated Products
No Metal Bromide 7 0% Cyclohexanol & Cyclohexanone
With LiBr 45 >99% Not Detected

Synthesis & Characterization of Iron Porphyrins

Reliable synthesis and characterization are crucial for studying iron porphyrin complexes.

Detailed Synthesis Protocol

This protocol synthesizes novel (η¹-hydrogencarbonato) iron(II) picket-fence porphyrin [K(2,2,2-crypt)][Feᴵᴵ(TpivPP)(η¹-HCO₃)] (Complex I) [2].

  • Inert Atmosphere: Perform all steps under argon using Schlenk techniques [2].
  • Reagent Preparation:
    • Purify chlorobenzene by washing with sulfuric acid and distill over P₂O₅.
    • Distill n-hexane over CaH₂.
    • Recrystallize KHCO₃ twice from distilled water, dry at ~70°C overnight, and store under argon.
    • Recrystallize cryptand-2,2,2 from toluene (dried over sodium/benzophenone) and store under argon in the dark [2].
  • Iron Reduction: Add 100 mg (0.081 mmol) [Feᴵᴵᴵ(TpivPP)(SO₃CF₃)(H₂O)] and 1 mL zinc amalgam to 10 mL distilled chlorobenzene. Stir for 1 hour at room temperature until a red [Feᴵᴵ(TpivPP)] solution forms [2].
  • Complex Formation: Filter the Fe(II) solution into a second Schlenk flask containing 120 mg (0.319 mmol) cryptand-2,2,2 and 190 mg (2.262 mmol) KHCO₃ in 10 mL chlorobenzene. Stir the mixture for 2 hours [2].
  • Crystallization: Filter the solution and concentrate under reduced pressure. Crystals suitable for X-ray diffraction are obtained from a chlorobenzene and n-hexane mixture [2].
Structural & Electronic Characterization
  • X-ray Crystallography: Complex I crystallizes in the P2₁/n space group. Key bond lengths are Fe-Nₚ = 2.079(3) Å and Fe-Pc = 0.466(1) Å, characteristic of a five-coordinate, high-spin (S = 2) iron(II) porphyrinate [2].
  • Spectroscopy: Use UV-Vis and IR spectroscopy for characterization. Hirshfeld surface analysis with Crystal Explorer 3.1 identifies significant intermolecular interactions, including hydrogen bonds, within the crystal lattice [2].
  • Computational Analysis: Density functional theory (DFT) calculations generate Molecular Electrostatic Potential (MEP) maps and analyze Frontier Molecular Orbitals (FMO) to elucidate electronic structure, charge distribution, and reactivity [2].

Computational Chemistry: Spin State Prediction

Accurately predicting spin states is a major challenge in quantum bioinorganic chemistry. The SSCIP6 benchmark set assesses DFT methods for crystalline iron porphyrins [3].

G Input Experimental Data & Crystal Structure Model Create (Porphin) Model [Fe(P)(L)ₓ]ⁿ Input->Model PeriodCalc Periodic DFT Calculation (Crystal Packing Effect) Model->PeriodCalc MolecCalc Molecular DFT Calculation (Substituent Effect) Model->MolecCalc Gibbs Apply Thermodynamic Corrections (Gibbs) PeriodCalc->Gibbs MolecCalc->Gibbs Constraint Derive Quantitative Constraint on Electronic Energy Gibbs->Constraint Benchmark Benchmark DFT Methods (SSCIP6 Set) Constraint->Benchmark

Workflow for benchmarking DFT methods on spin states [3]

Crystal Packing and Thermodynamics

The Crystal Packing Effect (CPE) is partitioned into direct and structural components [3]. Accurate prediction requires accounting for CPE, substituent effects, and Gibbs free energy thermodynamic corrections [3].

DFT Functional Performance

The table below summarizes accuracy of dispersion-corrected DFT methods for SSCIP6 benchmark [3].

Functional Class Example Functionals Accuracy for Fe(III) Porphyrins Key Finding
Double-Hybrid B2PLYP-D3, DSD-PBEB95-D3 Highest Accuracy Correctly predict ground states
Hybrid B3LYP*-D3, TPSSh-D3 Lower Accuracy Overstabilize intermediate spin state, leading to incorrect predictions

Biological Context & Heme Diversity

Iron porphyrins are functional cores of hemoproteins like hemoglobin, myoglobin, cytochromes, catalases, and peroxidases [4]. Different heme types modulate function through variations in the porphyrin side chains [4].

Heme Type PubChem ID Functional Group at C3 Functional Group at C8 Found in
Heme A 7888115 –CH(OH)CH₂Far –CH=CH₂ Cytochrome c oxidase
Heme B 444098 –CH=CH₂ –CH=CH₂ Hemoglobin, Myoglobin
Heme C 444125 –CH(cystein-S-yl)CH₃ –CH(cystein-S-yl)CH₃ c-type cytochromes

References

synthesis protocol for 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin iron(II) complex

Author: Smolecule Technical Support Team. Date: February 2026

Porphyrin Synthesis and Metalation: A General Workflow

The synthesis of your target iron porphyrin complex can be conceptualized as a two-step process, as illustrated below.

G A Porphyrin Macrocycle Formation B Ferrous Metalation Fe(II) Insertion A->B C Final Product Iron(II) Porphyrin Complex B->C

Detailed Experimental Protocols

Here are detailed methodologies for the key steps in the synthesis, adapted from reliable organic synthesis procedures.

Protocol 1: Synthesis of a Substituted Pyrrole Building Block

This procedure is adapted from the synthesis of 3,4-diethylpyrrole [1].

  • Reaction: Synthesis of 4-Acetoxy-3-nitrohexane.
  • Principle: Nitro-aldol (Henry) reaction followed by esterification.
  • Equipment: A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube. For distillation, a vacuum pump and a magnetic stirring egg are required.
  • Hazardous Materials: Propionaldehyde, 1-nitropropane, acetic anhydride, concentrated sulfuric acid.
  • Procedure:
    • Add propionaldehyde (174 g, 3 mol) and isopropyl alcohol (450 mL) to the flask.
    • Add finely ground potassium fluoride (25 g, 0.15 mol) as a catalyst.
    • With stirring and cooling in an ice bath (temperature < 40°C), add 1-nitropropane (267.3 g, 3 mol) dropwise.
    • Stir the mixture for 18 hours at room temperature.
    • Remove the catalyst by filtration and concentrate the filtrate under reduced pressure.
    • Pour the residue into water (500 mL) and extract the product with ether (3 × 300 mL).
    • Dry the combined organic layers over anhydrous sodium sulfate, remove the solvent, and distill the residue under vacuum. Collect the fraction boiling at 88–90°C at 2 mm Hg.
  • Yield: ~65% (330 g).
Protocol 2: Cyclization to Form the Porphyrin Macrocycle

This procedure is adapted from the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) [1].

  • Reaction: Cyclotetramerization of a pyrrole derivative.
  • Principle: Acid-catalyzed [2+2] condensation using a modified MacDonald-type approach.
  • Equipment: A 500-mL, round-bottomed flask wrapped in aluminum foil, equipped with a reflux condenser, Dean-Stark trap, mechanical stirrer, and nitrogen inlet.
  • Hazardous Materials: Benzene (consider substituting with toluene for safety), formaldehyde, p-toluenesulfonic acid, chloroform.
  • Procedure:
    • Charge the flask with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), aqueous formaldehyde (37% solution, 0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).
    • Heat the mixture at reflux under a nitrogen atmosphere for 8 hours, removing water via the Dean-Stark trap.
    • Cool the solution, then bubble oxygen through the stirred mixture for 12-24 hours to oxidize the porphyrinogen to the porphyrin.
    • Remove the benzene by distillation under reduced pressure.
    • Dissolve the residue in chloroform (20 mL) and wash sequentially with 1 N sodium hydroxide (40 mL) and water (2 × 20 mL).
    • Concentrate the chloroform solution to about 5 mL, carefully layer methanol (approx. 70 mL) on top, and allow it to stand for 48 hours for crystallization.
  • Yield: ~66% (720 mg after recrystallization).
Protocol 3: Metalation with Iron to Form the Complex

This is a generalized protocol for iron insertion, as a specific Fe(II) procedure was not found in the search results. This should be performed under inert atmosphere to maintain the Fe(II) state.

  • Reaction: Insertion of ferrous iron into the porphyrin ligand.
  • Principle: Reaction of the free-base porphyrin with an iron(II) salt.
  • Equipment: A two-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas (e.g., nitrogen or argon).
  • Hazardous Materials: Iron(II) chloride or acetate, dimethylformamide (DMF).
  • Procedure:
    • Place the free-base porphyrin (e.g., 100 mg) in the flask and flush with inert gas.
    • Add anhydrous dimethylformamide (DMF, 15-20 mL) and stir to dissolve.
    • Add a molar excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 2-4 equivalents).
    • Heat the reaction mixture at 100-120°C under an inert atmosphere for 1-4 hours, monitoring the reaction progress by UV-Vis spectroscopy.
    • After cooling, pour the mixture into a separatory funnel containing a saturated aqueous sodium chloride solution (100 mL).
    • Extract the product with dichloromethane (3 × 50 mL).
    • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.
    • Purify the crude product by column chromatography on silica gel.

Characterization and Analytical Data

After synthesis, confirm the structure and purity of your compound using the following techniques. The table below summarizes the expected data based on related iron porphyrin complexes [2].

Analytical Technique Application / Key Information Obtained
Elemental Analysis (EA) Determines the purity and matches the empirical formula of the complex.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Identifies the chemical environment of hydrogen and carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Detects functional groups (e.g., C=O of carboxylate, C=C of porphyrin ring).
UV-Visible (UV-Vis) Spectroscopy Characterizes the unique electronic absorption spectrum (Soret and Q-bands) of the porphyrin.
Mass Spectrometry (MS) Confirms the molecular weight of the complex (using MALDI-TOF or ESI methods).

Application Notes for Drug Development

While a direct application of this specific complex was not found, porphyrins and their metallocomplexes have significant relevance in biomedical research [2].

  • Photodynamic Therapy (PDT): Porphyrins are classic photosensitizers. Your iron complex could be investigated for its light-activated properties, potentially leading to novel PDT agents.
  • Biomimetic Catalysis: Iron porphyrins are models for heme enzymes like cytochromes P450. This complex could be screened for catalytic activity in oxidative transformations relevant to drug metabolism studies.
  • Adsorption of Pharmaceuticals: Recent research shows that metalloporphyrin-based materials can adsorb antibiotics like tetracycline from wastewater [2]. Your complex could be immobilized on a support and tested for its capacity to remove pharmaceutical contaminants, which is a growing concern in drug development lifecycle management.

Critical Safety Notes

  • Inert Atmosphere: The synthesis of the Fe(II) complex must be conducted under an oxygen-free inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the Fe(III) state.
  • Solvent Safety: The original porphyrin synthesis uses benzene, a known carcinogen [1]. Where possible, substitute with safer alternatives like toluene.
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and appropriate gloves, is mandatory. All procedures should be carried out in a well-ventilated fume hood.

Suggested Next Steps

  • Consulting Specialized Literature: Search platforms like SciFinder or Reaxys using the specific name or structure of your target compound for more direct synthetic routes.
  • Analytical Confirmation: Use the characterization table as a guide to confirm you have synthesized the correct molecule.
  • Adapting Protocols: Use the provided general protocols as a robust starting point for your own optimization of the synthesis.

References

Comprehensive Application Notes & Protocols: Iron Porphyrin-Catalyzed Oxidation Reactions for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Iron Porphyrin Catalysis Overview

Iron porphyrin complexes represent a class of bioinspired catalysts that mimic the activity of heme-containing enzymes such as cytochrome P450. These complexes exhibit versatile catalytic capabilities across a broad spectrum of oxidation reactions relevant to pharmaceutical development and fine chemical synthesis. The unique metalloporphyrin architecture facilitates the formation of high-valent iron-oxo intermediates that are responsible for their potent oxidative activity. Iron porphyrins can be systematically modified through the introduction of electron-withdrawing groups and bulky substituents on the porphyrin ring, enhancing their stability and catalytic efficiency under demanding reaction conditions. This tunability makes them particularly valuable for developing selective oxidation methodologies that address challenges in drug development, including the functionalization of unactivated C–H bonds and the stereoselective synthesis of complex molecules.

The historical development of iron porphyrin catalysts spans several generations, with first-generation catalysts comprising simple meso-tetraphenylporphyrin iron(III) complexes. Second-generation catalysts incorporated electron-withdrawing substituents such as halogens on the aryl rings, while third-generation catalysts featured both meso and β-pyrrole modifications to create highly robust oxidation catalysts. Recent advances have focused on heterogenized iron porphyrin systems, such as those supported on multi-walled carbon nanotubes or incorporated into porous organic polymers, which facilitate catalyst recovery and reuse while maintaining excellent catalytic performance. These supported catalysts demonstrate remarkable stability, with some systems maintaining activity over seven successive cycles without significant leaching or degradation, addressing key challenges in sustainable process chemistry for the pharmaceutical industry.

Experimental Protocols

Protocol 1: Bromination of Unactivated C–H Bonds
2.1.1 Materials and Equipment
  • Catalyst: Iron porphyrin complex (e.g., tetrakis(pentafluorophenyl)porphyrin iron(III) chloride)
  • Substrate: Cycloalkanes, linear alkanes, or benzyl compounds
  • Reagents: Lithium bromide (LiBr), oxidant (e.g., iodosylbenzene or 2,6-dichloropyridine-N-oxide)
  • Solvent: Dichloromethane/Methanol/Water mixture (80:18:2 v/v/v)
  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, Schlenk line for inert atmosphere, TLC/HPLC for reaction monitoring
2.1.2 Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, charge the iron porphyrin catalyst (1-5 mol%) and LiBr (5-10 equivalents relative to substrate). Add the solvent mixture (10 mL) and stir until complete dissolution is achieved.

  • Substrate Addition: Introduce the hydrocarbon substrate (1.0 mmol) to the reaction mixture under an inert atmosphere (N₂ or Ar).

  • Oxidation Initiation: Add the oxidant (1.2 equivalents relative to substrate) portion-wise over 15 minutes while maintaining the reaction temperature at 25°C.

  • Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on substrate reactivity.

  • Workup Procedure: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL). Extract with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients to obtain the pure brominated products.

2.1.3 Key Technical Notes
  • Oxygen Exclusion: Conduct reactions under strict anaerobic conditions to prevent competitive oxidation pathways.
  • Lithium Bromide Role: LiBr serves dual purposes: bromide ion source and Lewis acid to inhibit oxygen rebound pathway.
  • Catalyst Stability: Fluorinated iron porphyrin catalysts demonstrate enhanced stability under reaction conditions.
Protocol 2: Aerobic Oxidative Cleavage of 2,3-Dimethylindole
2.2.1 Materials and Equipment
  • Catalyst: Ferric porphyrin (e.g., tetramesitylporphyrin iron(III) chloride)
  • Substrate: 2,3-Dimethylindole
  • Oxidant: Molecular oxygen (O₂ balloon or air)
  • Solvent: Anhydrous acetonitrile
  • Equipment: Schlenk flask, oxygen gas supply, magnetic stirrer, cooling bath
2.2.2 Step-by-Step Procedure
  • Catalyst Activation: Place the ferric porphyrin catalyst (2 mol%) in a Schlenk flask and purge with oxygen gas for 10 minutes.

  • Solvent and Substrate Addition: Add anhydrous acetonitrile (15 mL) followed by 2,3-dimethylindole (0.5 mmol).

  • Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (O₂ balloon) at room temperature for 3-6 hours.

  • Process Monitoring: Monitor by TLC until complete consumption of starting material is observed.

  • Product Isolation: Remove solvent under reduced pressure and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the cleavage products.

2.2.3 Key Technical Notes
  • Catalyst Activation Mechanism: The reaction proceeds via substrate reduction of Fe(III) to Fe(II) followed by O₂ binding to generate superoxo intermediate.
  • Oxygen Source: Pure O₂ provides faster reaction rates compared to air atmosphere.
  • Substrate Scope: Electron-rich indole derivatives typically demonstrate higher reactivity.
Protocol 3: Epoxide Functionalization Reactions
2.3.1 Materials and Equipment
  • Catalyst: Fe(TPP)Cl (iron tetraphenylporphyrin chloride) or chiral iron salen complex
  • Substrates: Epoxides and alkenes
  • Additives: Zinc dust (reducing agent), triethylamine
  • Solvent: Anhydrous acetonitrile
  • Equipment: Schlenk tube, heating mantle, magnetic stirrer, inert atmosphere glove box
2.3.2 Step-by-Step Procedure
  • Catalyst Preparation: In a Schlenk tube, charge Fe(TPP)Cl (1-3 mol%) and zinc dust (2 equivalents relative to epoxide).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir for 5 minutes to activate the catalyst.

  • Substrate Introduction: Add epoxide (1.0 mmol) and alkene (1.2 equivalents) followed by triethylamine (0.1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring for 4-16 hours under nitrogen atmosphere.

  • Reaction Monitoring: Monitor by TLC or GC for epoxide consumption.

  • Workup and Purification: Filter through a pad of Celite to remove zinc dust and concentrate the filtrate. Purify by flash chromatography to obtain tetrahydrofuran products.

2.3.3 Key Technical Notes
  • Catalyst Loading: As low as 1 mol% Fe(TPP)Cl provides high yields in ring-expansion reactions.
  • Zinc Role: Serves as terminal reductant to generate active Fe(I) species.
  • Enantioselective Variants: Chiral iron salen complexes (e.g., binaphthalene-based) provide access to enantiomerically enriched tetrahydrofurans (up to 92% ee).

Application Notes

C–H Functionalization: Bromination of Unactivated Hydrocarbons

The iron porphyrin-catalyzed bromination of unactivated C–H bonds represents a significant advancement in C–H functionalization methodology. This transformation enables the direct conversion of readily available hydrocarbons to alkyl bromides, which are valuable synthetic intermediates for pharmaceutical construction. The unique mechanistic feature of this reaction involves the inhibition of the typical oxygen rebound pathway through the interaction of the iron(IV)-oxo porphyrin π-cation radical intermediate with lithium ions. This interaction redirects the reaction pathway toward carbocation formation, which subsequently reacts with bromide ions to yield brominated products. This mechanism mirrors that observed in certain cytochrome P450 enzymes such as OleTJE and CYP19A1, where desaturated products are formed through similar inhibition of oxygen rebound.

The practical significance of this methodology lies in its exceptional selectivity and broad substrate scope. The reaction demonstrates complete chemoselectivity for bromination over hydroxylation, with cycloalkanes, linear alkanes, and benzyl compounds all undergoing clean conversion to the corresponding bromides. This selectivity profile is particularly valuable in pharmaceutical synthesis where specific functionalization of hydrocarbon frameworks is required without overoxidation. The reaction employs LiBr as an inexpensive, readily available bromide source, enhancing its practical utility for large-scale applications. For drug development applications, this methodology provides a streamlined approach to introduce functional handles into simple hydrocarbon architectures, enabling rapid diversification of molecular scaffolds during structure-activity relationship studies.

Aerobic Oxidative Cleavage: Dioxygenase Mimicry

Iron porphyrin catalysts effectively mediate the aerobic oxidative cleavage of 2,3-dimethylindole under mild conditions, mimicking the activity of dioxygenase enzymes. This transformation showcases the ability of iron porphyrins to activate molecular oxygen for challenging oxidative bond cleavage reactions. The mechanism proceeds through a proton-coupled electron transfer from the indole substrate to the Fe(III) porphyrin, generating an Fe(II) species that binds O₂ to form a critical superoxo intermediate. This reactive oxygen species then cleaves a second equivalent of substrate, completing the catalytic cycle. This dioxygenase-like activity demonstrates how synthetic iron porphyrins can replicate the function of complex enzyme systems without requiring expensive cofactors.

From a pharmaceutical perspective, this oxidative cleavage methodology provides access to valuable synthetic intermediates from readily available indole precursors. The reaction operates efficiently at room temperature with molecular oxygen as the sole oxidant, making it an environmentally benign and cost-effective approach for the construction of complex molecular architectures. The operational simplicity and mild conditions of this transformation are particularly advantageous for the functionalization of sensitive substrates that might be unstable under harsher oxidative conditions. For drug development applications, this methodology enables the late-stage diversification of indole-containing scaffolds, which are prevalent in pharmaceutical compounds and natural products with biological activity.

Epoxide Functionalization: Ring-Expansion and Tetrahydrofuran Synthesis

Iron porphyrins demonstrate exceptional catalytic activity in the ring-expansion reaction of epoxides with alkenes to produce tetrahydrofuran derivatives, important structural motifs found in numerous biologically active natural products and pharmaceuticals. This transformation proceeds via a novel single electron transfer mechanism that involves reductive ring-opening of the epoxide to generate a benzylic radical, which subsequently adds to the alkene coupling partner. The resulting radical intermediate undergoes homolytic iron-oxygen bond cleavage to yield the tetrahydrofuran product. This redox-neutral process operates with catalyst loadings as low as 1 mol%, representing a significant improvement over previously reported iron salen systems that required substantially higher catalyst loadings (20 mol%).

The development of an enantioselective variant of this transformation using chiral iron salen complexes based on the axially chiral 1,1-binaphthalene backbone represents a significant advancement in stereoselective synthesis. These catalysts provide tetrahydrofuran products with excellent enantioselectivity (up to 92% ee), enabling the asymmetric construction of these important heterocycles. The reaction demonstrates broad substrate scope, accommodating various styrene oxide derivatives and conjugated alkenes to produce 2,4-disubstituted and 2,3,5-trisubstituted tetrahydrofurans in high yields. For pharmaceutical researchers, this methodology provides efficient access to enantiomerically enriched tetrahydrofuran building blocks that are prevalent in biologically active compounds, including annonaceous acetogenins, lignans, and polyether ionophores that exhibit antitumor, antimicrobial, antimalarial, and antiprotozoal activities.

Tandem Catalysis: Sequential Oxidation-Functionalization

Iron porphyrin-based porous organic polymers (Fe-PPOPs) enable tandem catalytic processes that combine multiple transformations in a single reaction vessel, enhancing synthetic efficiency for complex molecule synthesis. These heterogeneous catalysts feature high surface areas (760-880 m²/g) and permanent porosity that creates protective microenvironments around the catalytic sites, preventing catalyst deactivation through dimerization or oxidative degradation. A representative tandem process catalyzed by Fe-PPOPs involves the conversion of benzyl alcohol to 2-phenyl-quinazolin-4(3H)-one through an in situ oxidation-cyclic aminal formation-oxidation sequence. This cascade transformation exemplifies how iron porphyrin catalysts can orchestrate multiple bond-forming events in a single operation, significantly streamlining synthetic sequences.

The heterogeneous nature of Fe-PPOP catalysts provides practical advantages for pharmaceutical synthesis, including facile catalyst recovery and reuse with minimal loss of catalytic activity over multiple cycles. These materials demonstrate exceptional stability, maintaining structural integrity and catalytic performance at temperatures up to 500°C. The microporous structure of these polymers serves to pre-concentrate reactant molecules, enhancing reaction rates, while also constraining catalyst movement to prevent deactivation through destructive encounters. For process chemistry applications in drug development, these catalysts enable simplified workup procedures and reduced metal contamination in final products, addressing important considerations for pharmaceutical manufacturing. The versatility of Fe-PPOPs is further demonstrated by their ability to function as both redox and Lewis acid catalysts, expanding their utility across diverse reaction manifolds.

Quantitative Data Summary

Table 1: Performance of Iron Porphyrin Catalysts in Oxidation Reactions

Reaction Type Catalyst Catalyst Loading Yield (%) Selectivity Turnover Number
C–H Bromination Fe(TFPP)Cl 5 mol% >90 (brominated) Sole product ~20
Aerobic Oxidative Cleavage Fe(TMP)Cl 2 mol% Quantitative N/A 50
Epoxide Ring-Expansion Fe(TPP)Cl 1-3 mol% 75-98 78:22 dr ~100
Styrene Oxide Methanolysis Fe-PPOP 1.2 mol% Quantitative Regioselective >80
Asymmetric THF Formation Fe(Salen)* 5 mol% 40 92% ee 8

Table 2: Comparative Performance of Iron Porphyrin Generations

Porphyrin Generation Representative Catalyst Relative Stability Catalytic Efficiency Typical Applications
First Generation Fe(TPP)Cl Low Moderate Simple oxidations
Second Generation Fe(TFPP)Cl Moderate High C–H functionalization
Third Generation β-Halogenated Fe(TFPP)Cl High Very High Challenging oxidations
Heterogenized Systems Fe-PPOP Very High High Tandem catalysis, green chemistry

Visual Workflows

Experimental Setup for Iron Porphyrin-Catalyzed Oxidations

G cluster_prep Catalyst & Substrate Preparation cluster_rxn Reaction Assembly & Execution cluster_workup Workup & Purification start Reaction Planning cat_prep Iron Porphyrin Catalyst (1-5 mol%) start->cat_prep sub_prep Hydrocarbon Substrate (1.0 mmol) cat_prep->sub_prep solvent Solvent System (CH₂Cl₂/CH₃OH/H₂O) sub_prep->solvent oxidant Oxidant Selection (PhIO, O₂, etc.) solvent->oxidant inert Inert Atmosphere (N₂/Ar) oxidant->inert addition Sequential Addition Catalyst → Substrate → Oxidant inert->addition conditions Optimized Conditions (25-60°C, 2-16h) addition->conditions monitor Reaction Monitoring (TLC, GC-MS) conditions->monitor quench Reaction Quenching (Na₂S₂O₃ solution) monitor->quench extraction Extraction (CH₂Cl₂, 3×) quench->extraction purification Purification (Flash Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis product Purified Oxidation Product analysis->product

Catalytic Cycle for C–H Bromination

G cluster_legend Mechanistic Features FeIII Fe(III) Porphyrin (Resting State) FeIVO Fe(IV)-Oxo Porphyrin π-Cation Radical FeIII->FeIVO Oxidant Activation Li_int Li+ Interaction Inhibition of Oxygen Rebound FeIVO->Li_int Lewis Acid Interaction carbocat Carbocation Intermediate Li_int->carbocat C-H Abstraction No Oxygen Rebound product Brominated Product carbocat->product Br- Attack product->FeIII Catalyst Regeneration substrate Hydrocarbon Substrate (R-H) substrate->FeIVO Substrate Binding legend1 Key Intermediate legend2 Critical Step legend3 Product Formation

Technical Considerations

Catalyst Selection and Design

The appropriate selection of iron porphyrin catalyst is crucial for successful oxidation reactions. First-generation porphyrins (e.g., Fe(TPP)Cl) are suitable for simple oxidation reactions but may lack the stability required for challenging transformations. Second-generation catalysts featuring electron-withdrawing groups (e.g., Fe(TFPP)Cl with pentafluorophenyl substituents) demonstrate enhanced stability and reactivity for C–H functionalization reactions. Third-generation catalysts with additional β-pyrrole halogenation provide the highest levels of stability and are recommended for reactions employing strong oxidants or demanding conditions. For asymmetric transformations, chiral iron salen complexes based on binaphthalene backbones have proven effective for enantioselective epoxide ring-expansion reactions, providing high enantioselectivities (up to 92% ee).

Heterogenized iron porphyrin systems offer significant practical advantages for pharmaceutical applications. Fe–porphyrin catalysts supported on multi-walled carbon nanotubes or incorporated into porous organic polymers (Fe-PPOPs) demonstrate excellent stability and reusability, with minimal loss of activity over multiple cycles. These supported catalysts facilitate product purification and minimize metal contamination in final products, addressing important regulatory considerations for pharmaceutical manufacturing. The porous structure of these materials creates protective microenvironments that prevent catalyst deactivation, mimicking the protective protein environment of natural enzymes. When designing catalytic systems for scale-up, these heterogenized catalysts provide the combined benefits of homogeneous catalysis (high activity, selectivity) and heterogeneous catalysis (easy separation, reuse).

Reaction Optimization Strategies

Successful implementation of iron porphyrin-catalyzed oxidations requires careful optimization of reaction parameters. Catalyst loading should be minimized while maintaining reasonable reaction rates, with typical loadings ranging from 1-5 mol%. For C–H bromination reactions, the concentration of LiBr is critical for achieving complete inhibition of the oxygen rebound pathway, with optimal results obtained using 5-10 equivalents relative to substrate. Solvent composition significantly influences reaction outcomes, with mixed solvent systems (CH₂Cl₂/CH₃OH/H₂O, 80:18:2) often providing optimal results by maintaining homogeneous conditions while facilitating catalyst stability.

Oxidant selection represents another critical parameter. Iodosylbenzene derivatives provide efficient oxygen atom transfer, with electron-deficient variants (e.g., pentafluoroiodosylbenzene) accelerating the rate-determining catalyst activation step. Molecular oxygen represents an attractive, environmentally benign oxidant for aerobic oxidation reactions, though pure O₂ typically provides faster reaction rates compared to air. For reactions sensitive to overoxidation, slow addition of oxidant or use of oxygen-controlled atmosphere reactors may be necessary to maintain selectivity. Temperature optimization is substrate-dependent, with most iron porphyrin-catalyzed oxidations performing optimally between 25-60°C. Higher temperatures may accelerate reaction rates but can also promote catalyst decomposition and reduced selectivity.

Conclusion

Iron porphyrin catalysts provide versatile tools for a wide range of oxidation reactions relevant to pharmaceutical research and development. Their ability to mimic and extend the reactivity of cytochrome P450 enzymes enables selective C–H functionalization, aerobic oxidative cleavage, and stereoselective epoxide functionalization under mild conditions. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing these transformations in drug discovery and process chemistry. Continued development of iron porphyrin catalysts, particularly in the areas of asymmetric catalysis, tandem reactions, and heterogenized systems, promises to further expand their utility in pharmaceutical applications.

Experimental Protocol: Zinc Porphyrin-Modified Electrode for Dopamine Sensing

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the synthesis of a zinc(II) metalloporphyrin complex and its application as an electrochemical sensor for dopamine, based on a published study [1]. While it uses zinc, the general methodology for electrode modification is applicable to other metalloporphyrins.

Workflow Overview

The diagram below illustrates the key stages of the experimental process.

G Synthesis of [Zn(TMPP)(4,4′-bpy)]·CHCl₃ Synthesis of [Zn(TMPP)(4,4′-bpy)]·CHCl₃ Electrode Modification Electrode Modification Synthesis of [Zn(TMPP)(4,4′-bpy)]·CHCl₃->Electrode Modification Electrochemical Characterization (CV) Electrochemical Characterization (CV) Electrode Modification->Electrochemical Characterization (CV) Analyte Detection (SWV) Analyte Detection (SWV) Electrochemical Characterization (CV)->Analyte Detection (SWV) Data Analysis Data Analysis Analyte Detection (SWV)->Data Analysis

Stage 1: Synthesis of the Zinc Porphyrin Complex [1]

The target complex is [Zn(TMPP)(4,4′-bpy)]·CHCl₃, where TMPP is meso-tetra(para-methoxyphenyl)porphyrin and 4,4′-bpy is 4,4′-bipyridine.

  • Precursor Synthesis (H₂TMPP): Synthesize the free-base porphyrin ligand, H₂TMPP, using the Adler-Longo method [1]. This involves refluxing 4-methoxybenzaldehyde and pyrrole in propionic acid, followed by purification.
  • Metallation (ZnTMPP): Insert zinc into the porphyrin cavity by reacting H₂TMPP with a zinc salt (e.g., zinc acetate) in a suitable solvent like chloroform/methanol.
  • Axial Ligand Coordination: React ZnTMPP with one equivalent of 4,4′-bipyridine in chloroform to form the final complex, [Zn(TMPP)(4,4′-bpy)].
  • Characterization: Characterize the final product using:
    • UV-Vis Spectroscopy: Confirm the characteristic Soret and Q bands.
    • 1H NMR & IR Spectroscopy: Verify molecular structure.
    • ESI-HRMS Mass Spectrometry: Confirm molecular mass.
    • Single Crystal X-ray Diffraction (if possible): Determine precise molecular structure.
Stage 2: Electrode Modification and Sensor Preparation

This stage prepares the electrochemical sensor by applying the synthesized complex to an electrode surface.

  • Materials:
    • Glassy Carbon Electrode (GCE) or similar
    • [Zn(TMPP)(4,4′-bpy)]·CHCl₃ complex
    • Solvent (e.g., chloroform, DMF)
    • Polishing materials (alumina slurry)
  • Procedure:
    • Electrode Polishing: Polish the GCE with alumina slurry (e.g., 0.05 μm) to a mirror finish. Clean via sonication in distilled water and ethanol, then dry.
    • Modification:
      • Option A (Drop-casting): Prepare a solution of the complex (e.g., 1 mg/mL in chloroform). Pipette a small, precise volume (e.g., 5-10 μL) onto the polished GCE surface and allow it to dry.
      • Option B (Electrodeposition): As mentioned in another study [2], modification can be achieved by performing successive cyclic voltammetry (CV) scans of the electrode in an alkaline solution (pH 13) containing the complex. This can form a stable, film-like modification on the electrode surface.
    • Sensor Curing: Let the modified electrode dry thoroughly at room temperature before use.
Stage 3: Electrochemical Detection of Dopamine

This stage involves using the modified electrode to detect dopamine, typically in a buffer solution.

  • Apparatus: Potentiostat, three-electrode system (Modified GCE as working electrode, Ag/AgCl reference electrode, Pt wire counter electrode).
  • Electrolyte: Phosphate buffer saline (PBS, 0.1 M, pH 7.4) is commonly used.
  • Technique: Square Wave Voltammetry (SWV) is highly effective for sensitive detection [1].
  • Procedure:
    • Place the electrochemical cell containing PBS buffer into the apparatus.
    • Immerse the three electrodes and connect them.
    • Run a blank SWV scan to establish a baseline.
    • Add known concentrations of dopamine to the solution.
    • Record SWV scans after each addition.
  • Data Analysis: The oxidation peak current of dopamine will increase with its concentration. Plot peak current vs. concentration to create a calibration curve for quantifying unknown samples.

Key Principles of Porphyrin-Based Sensor Design

The versatility of porphyrins in sensing stems from their intrinsic chemical properties, which can be tailored for different applications.

  • Recognition and Signaling: Porphyrins can function as a combined recognition and reporting unit. The binding of an analyte can directly alter the porphyrin's optical or electronic properties [3].
  • Colorimetric & Fluorescent Sensing: The highly conjugated π-system gives porphyrins intense colors. Analyte binding can cause visible color changes or fluorescence quenching/enhancement, useful for detecting metals, anions, and pH [3]. For instance, phosphonic acid-functionalized porphyrins show specific fluorescence quenching in the presence of copper ions [4].
  • Biomimetic Catalysis: Metalloporphyrins can mimic enzymes like peroxidases. A zinc porphyrin complex can catalyze the degradation of methylene blue dye, involving the generation of reactive oxygen species [1].
  • Sensor Platform Engineering: Sensitivity can be drastically improved by using advanced sensor platforms. One patent describes a corrugated platform that uses coherent light to create an enhanced evanescent field, boosting fluorescence signal intensity by a factor of up to 100 compared to conventional platforms [5].

Comparison of Porphyrin-Based Sensor Modalities

The table below summarizes different sensing approaches using porphyrins.

Sensing Modality Analyte Examples Porphyrin Function Example Signal Change
Electrochemical [1] [2] Dopamine, Pharmaceuticals Electron mediator in redox reaction Change in oxidation/reduction current (e.g., SWV)
Colorimetric [3] pH, Metal ions (Cu²⁺, Zn²⁺), Cyanide Chromophore; analyte binding perturbs π-system Visible color change to the naked eye
Fluorescent [3] [4] Copper ions, Biomolecules Fluorophore; analyte binding quenches/enhances emission Fluorescence "turn-off" or "turn-on"
Photocatalytic [1] Organic Dyes (e.g., Methylene Blue) Catalyst under light irradiation (e.g., blue LED) Degradation rate of the dye

References

protocols for studying electron transfer in porphyrin-based systems

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Techniques for Electron Transfer Studies

The study of electron transfer in porphyrin systems relies on a combination of spectroscopic and electrochemical techniques to elucidate kinetics and mechanisms. The table below summarizes the primary methods identified in the literature.

Technique Measured Parameters Application/Insight
Transient Absorption Spectroscopy[ [1] Electron injection yield, injection kinetics (e.g., ultrafast), charge recombination channels (e.g., sub-ns to ns) Used to correlate molecular structure with electron injection efficiency and identify non-injecting dyes attributed to sample inhomogeneity.
Electrochemical Techniques[ [2] Electron shuttle efficiency (e.g., 0.54 s⁻¹), H₂O₂ transformation dynamics (e.g., 0.38 s⁻¹), reaction reversibility, number of electrons/protons involved Classified a specific system as a quasi-reversible surface-controlling reaction involving 4 electrons and 2 protons; identified substrate diffusion as the rate-determining step (6.7 × 10⁻² s⁻¹).
Spectrometric Techniques[ [2] Information on competitive ligation, formation of intermediate species Explored mutual interactions between nano-complexes and heme proteins (e.g., hemoglobin) to understand the electron transfer mechanism.
Time-resolved Electrical Probes[ [1] Charge recombination kinetics Complemented optical probes to provide a full view of electron transfer kinetics from photogeneration to recombination.

Detailed Experimental Protocols

Based on the search results, here are more detailed methodologies for the key experimental approaches.

Protocol 1: Probing Dynamics via Transient Absorption Spectroscopy[ [1]

This protocol is used to understand the initial electron injection and subsequent recombination events.

  • Sample Preparation: Anchor the porphyrin dye of interest to a nanocrystalline metal oxide semiconductor film (e.g., TiO₂). The molecular structure of the porphyrin (e.g., free-base vs. metalated, monomer vs. dimer, conjugated linker) is a key variable.
  • Photoexcitation: Use a short laser pulse to photoexcite the porphyrin sensitizer.
  • Probe and Data Collection: Monitor the transient spectral changes over time (from femtoseconds to nanoseconds) to capture:
    • The decay of the porphyrin excited state (electron injection).
    • The appearance and decay of the oxidized porphyrin species and the injected electron in the metal oxide.
  • Data Analysis:
    • Injection Yield: Estimate using an internal standard. Note that the yield may be below 100% and strongly dependent on molecular structure, potentially due to inhomogeneity leading to "non-injecting" dyes.
    • Recombination Kinetics: Analyze decay kinetics to identify different recombination channels, such as a sub-nanosecond recombination between injected electrons and porphyrin cations, which is more prominent in specific structures like free-base porphyrins with conjugated linkers.
Protocol 2: Evaluating Kinetics via Electrochemical Analysis[ [2]

This protocol characterizes the electron transfer properties and catalytic performance of immobilized porphyrin systems.

  • Electrode Fabrication: Functionalize a nanostructured metal oxide (e.g., nano-TiO₂) with an iron-porphyrin complex. Immobilize a target protein like hemoglobin onto this matrix, leveraging multiple mutual interactions and competitive ligation.
  • Electrochemical Measurement: Use techniques such as cyclic voltammetry to study the redox processes.
  • System Characterization:
    • Identify concurrent redox processes, typically one from the heme sites ligated with the porphyrin ring and another from electro-active sites on the TiO₂.
    • Determine the electron shuttle efficiency, number of electrons, and proton participation from the voltammograms.
  • Performance Evaluation:
    • Test the electrocatalytic performance towards reactions like H₂O₂ transformation and calculate the associated dynamics.
    • Use the electrochemical data to identify the rate-determining step (e.g., substrate diffusion).

Workflow and Pathway Visualization

The following diagram outlines the general experimental workflow for characterizing electron transfer in porphyrin-based systems, integrating the techniques described above.

G Start Start: Study Setup SamplePrep Sample Preparation Start->SamplePrep ExpTech Experimental Characterization SamplePrep->ExpTech Subgraph_Cluster_Prep Subgraph_Cluster_Prep PorphyrinVar Porphyrin Structure (Free-base/Zn, Monomer/Dimer, Linker) MatrixVar Electrode Matrix (e.g., nano-TiO₂ film) DataSynth Data Synthesis & Analysis ExpTech->DataSynth Subgraph_Cluster_Tech Subgraph_Cluster_Tech Spectro Spectroscopic Methods Electro Electrochemical Methods Output Output: Insights & Performance Metrics DataSynth->Output Subgraph_Cluster_Output Subgraph_Cluster_Output Kinetics Kinetics & Yields (Injection, Recombination) Performance Catalytic Performance (e.g., H₂O₂ transformation)

Strategies for Performance Enhancement

Research has identified several molecular and device engineering strategies that can improve the electron transfer dynamics and overall performance of porphyrin-sensitized systems [ [1]].

  • Introducing Bulky Substituents: These can shield the semiconductor surface and slow down charge recombination between injected electrons and oxidizing species.
  • Using Porphyrin Dimers: These can enhance light harvesting and potentially alter the packing and electronic coupling at the interface compared to monomers.
  • Device Pre-Treatment: Light soaking of freshly prepared films can lead to performance enhancements, possibly by photo-activating the dye or modifying the surface states of the metal oxide.
  • Co-sensitization: Using multiple dyes (e.g., free-base and zinc porphyrins) on the same TiO₂ substrate can broaden the light absorption spectrum and help block recombination sites.

Important Notes on Information Availability

The search results I obtained were from scientific journals, which typically report on findings and methodologies at a high level rather than as detailed, step-by-step laboratory protocols. You may need to consult specialized resources or the full texts of the cited articles for comprehensive procedural details.

References

practical applications of vinyl and carboxylate functionalized porphyrins in biomimetics

Author: Smolecule Technical Support Team. Date: February 2026

Application Note 1: CO₂-to-CO Electrocatalytic Reduction

This protocol outlines the synthesis and testing of a strapped iron-porphyrin catalyst (sc-Fe) for biomimetic CO₂ reduction, where a hanging carboxylate group acts as a key component of the artificial distal pocket [1].

Detailed Experimental Protocol
  • Synthesis of sc-Fe Catalyst

    • Key Step: Adapt synthetic strategies for non-fluorinated analogs, incorporating perfluorinated aryl groups on the two unstrapped meso positions of the porphyrin macrocycle [1].
    • Crystallization: Grow single crystals of the final sc-Fe complex via slow evaporation of a saturated solution in an acetone/methanol/water solvent mixture [1].
    • Verification: Confirm the structure using X-ray diffraction analysis, which should show the Fe(III) center penta-coordinated by the four porphyrin N-atoms and one O-atom from the carboxylate, with a trapped water molecule within the distal pocket [1].
  • Electrochemical Characterization & Catalysis

    • Setup: Perform Cyclic Voltammetry (CV) in an argon-degassed dry dimethylformamide (DMF) solution with 0.1 M [Bu₄N]PF₆ as the supporting electrolyte [1].
    • Procedure:
      • Record a baseline CV of the catalyst (1 mM) under an argon atmosphere.
      • Saturate the solution with CO₂ and record subsequent CVs.
      • Add a proton source (e.g., 5 M water or trifluoroethanol) and repeat the measurements under CO₂ [1].
    • Data Analysis:
      • Compare the redox potentials (Fe(III/II), Fe(II/I), Fe(I/0)) and current enhancement under CO₂ vs. argon.
      • Calculate the catalytic turnover frequency (TOF) and compare it to a reference catalyst like perfluorinated iron-tetraphenylporphyrin (F20Fe) to quantify the rate enhancement [1].

The diagram below illustrates the proposed biomimetic mechanism where the carboxylate group and trapped water molecule in the distal pocket work in synergy.

mechanism cluster_distal_pocket Artificial Distal Pocket Carboxylate Hanging Carboxylate PCET Proton-Coupled Electron Transfer (PCET) Carboxylate->PCET Undergoes H2O Trapped Water Molecule Intermediate Stabilized Fe-CO₂ Intermediate H2O->Intermediate H-Bonding Stabilization FeCenter Fe Porphyrin Center (First Coordination Sphere) CO2 CO₂ Molecule CO2->FeCenter Coordination PCET->Intermediate CO Product: CO Intermediate->CO Product Formation & Release

Application Note 2: Selective Oxidation in Covalent Organic Frameworks

This protocol describes the creation of a biomimetic covalent organic framework (COF) nanozyme, Fe-TAPP-TT, where a vinyl-functionalized porphyrin serves as the building block to create a dual-coordination-sphere catalyst [2].

Detailed Experimental Protocol
  • Synthesis of Fe-TAPP-TT COF

    • Ligand Preparation: Use 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), which contains vinyl groups integral to the extended π-conjugation, and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (TT) as linkers [2].
    • COF Formation: Conduct solvothermal condensation of TAPP and TT to form the organic framework [2].
    • Metallation: Post-synthetically metallate the framework with iron to create the active Fe-porphyrin centers (first coordination sphere). The sulfur-rich TT linkers naturally form the second coordination sphere [2].
    • Characterization: Confirm the structure and porosity using techniques like PXRD and nitrogen adsorption-desorption isotherms. Verify the presence of porphyrinic moieties and successful metallation using FTIR and XPS [3] [2].
  • Peroxidase-like Activity Assay

    • Principle: Assess the catalyst's ability to mimic horseradish peroxidase by catalyzing the oxidation of a substrate (e.g., TMB) in the presence of H₂O₂.
    • Procedure: In a standard assay, combine the catalyst, H₂O₂, and the substrate in a suitable buffer (e.g., acetate buffer, pH 4.0).
    • Kinetics: Monitor the increase in absorbance of the oxidized substrate product over time. Calculate the catalytic efficiency ((K_{cat}/K_M)) and compare it to natural enzymes and other nanozymes [2].
  • Application: Furfural Oxidation

    • Reaction Setup: Suspend the Fe-TAPP-TT catalyst in a solution containing furfural and H₂O₂ as the oxidant.
    • Conditions: Conduct the reaction under mild conditions (e.g., ambient pressure and moderate temperature around 60°C).
    • Analysis: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor furfural conversion and quantify the yield of the value-added product, 5-hydroxy-2(5H)-furanone (HFO) [2].

The workflow for creating and testing the biomimetic COF is summarized below.

cof_workflow cluster_synthesis Synthesis Phase cluster_testing Testing & Application TAPP Vinyl-Functionalized Porphyrin (TAPP) Solvothermal Solvothermal Condensation TAPP->Solvothermal TT TT Linker TT->Solvothermal COF Porphyrin-COF Solvothermal->COF Metallation Iron Metallation COF->Metallation FeCOF Active Fe-TAPP-TT Catalyst Metallation->FeCOF Assay Peroxidase Activity Assay (Kinetics Measurement) FeCOF->Assay Oxidation Furfural Oxidation (Conversion & Yield) FeCOF->Oxidation

Quantitative Performance Data

The performance of these biomimetic catalysts is quantified against common benchmarks in the table below.

Catalyst Application Key Metric Reported Value Benchmark Comparison
sc-Fe (Carboxylate) [1] CO₂ to CO Electrocatalysis Turnover Frequency (TOF) Enhancement Increase of 10,000x vs. perfluorinated iron-tetraphenylporphyrin (F20Fe) at similar low overpotential
Fe-TAPP-TT (Vinyl in COF) [2] Peroxidase-like Activity Catalytic Efficiency ((K_{cat}/K_M)) 19.3 M⁻¹s⁻¹ 264x higher than conventional Fe₃O₄ nanozymes; comparable to natural Cytochrome c
Fe-TAPP-TT (Vinyl in COF) [2] Furfural Oxidation Conversion / Yield 99.1% / 53.4% Under mild conditions

Key Takeaways for Researchers

  • Beyond the First Sphere: The primary coordination of the metal center is crucial, but engineering the second coordination sphere with functional groups like carboxylates or by constructing specific microenvironments (as in COFs) is a powerful strategy to dramatically boost performance [1] [2].
  • Synergistic Effects: The highest efficiencies are achieved when multiple elements work together. In the sc-Fe catalyst, the carboxylate's role is enabled by its precise positioning and synergy with a trapped water molecule [1].
  • Versatility of Platforms: Porphyrins are highly versatile scaffolds. They can be functionalized for molecular catalysis or polymerized into robust porous materials like COFs, making them applicable across homogeneous and heterogeneous catalysis [4] [2].

References

Application Notes & Protocols: Immobilizing Iron Porphyrin on Solid Supports

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Immobilizing molecular iron porphyrin catalysts onto solid supports is a key strategy to create robust, reusable, and efficient heterogeneous systems for catalytic applications such as carbon dioxide reduction and oxidation reactions. Heterogenization facilitates catalyst recovery, stability, and integration into flow reactors or electrochemical devices. This document outlines two proven methodologies based on recent research.

Method 1: Heterogenization on Carbon Nanotubes (CNTs) for Electrocatalysis

This protocol is adapted from a 2025 study on an iron porphyrin catalyst used for CO₂ reduction in the presence of oxygen [1].

Materials
  • Catalyst: μ-oxo-diiron(III) porphyrin dimer flanked by viologen units, denoted as (FeDVPP)₂O [1].
  • Support: Multi-walled carbon nanotubes (CNTs).
  • Substrate: Carbon paper electrode.
  • Solvent: Dimethylformamide (DMF).
  • Dispersion Agent: Aqueous solution of Nafion (e.g., 5 wt%).
Experimental Protocol
  • Ink Preparation: Prepare a homogeneous ink by dispersing the (FeDVPP)₂O complex and carbon nanotubes in DMF. The study used a mass ratio of 1:2 for catalyst to CNT (e.g., 1 mg of catalyst and 2 mg of CNTs) [1].
  • Sonication: Sonicate the mixture for at least 30 minutes to achieve a uniform dispersion.
  • Electrode Preparation: Deposit the ink onto a carbon paper electrode. Control the loading to achieve a catalyst surface concentration of approximately 50 nmol·cm⁻² [1].
  • Drying: Allow the electrode to dry under ambient conditions or under an infrared lamp to evaporate the solvent.
  • Nafion Coating (Optional): To enhance adhesion and stability, especially in aqueous electrolytes, coat the modified electrode with a thin layer of Nafion by depositing a drop of Nafion solution (e.g., 5 µL of 5 wt% solution) onto the surface and drying.
Key Application: Aerobic CO₂ Reduction

This heterogenized catalyst is designed to maintain activity in environments containing oxygen. In electrochemical tests, the (FeDVPP)₂O/CNT system sustained the reduction of CO₂ to CO with a faradaic efficiency (FE) of 62% in the presence of 5% O₂, significantly outperforming an unmodified iron porphyrin (FE of 18%) [1]. The viologen units competitively reduce O₂, protecting the iron porphyrin active site.

Method 2: Synthesis of a Conjugated Micro/Mesoporous Polymer (CMP)

This protocol is based on a 2018 report for creating a fluorinated iron-porphyrin polymer network for heterogeneous oxidation catalysis [2].

Materials
  • Monomer: Fluorinated iron-porphyrin building block.
  • Coupling Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst.
  • Solvents: Mixture of toluene and diisopropylamine, distilled and degassed.
  • Cross-linker: 1,3,5-Triethynylbenzene.
Experimental Protocol
  • Reaction Setup: Charge a Schlenk flask with the fluorinated iron-porphyrin monomer and the 1,3,5-triethynylbenzene cross-linker in a stoichiometric ratio.
  • Add Catalysts: Add the palladium catalyst and copper iodide to the flask.
  • Add Solvents: Introduce a mixture of toluene and diisopropylamine as the solvent system.
  • Polymerization: Carry out the Sonogashira-Hagihara cross-coupling polymerization by stirring the reaction mixture at 80-90 °C for 48-72 hours under an inert atmosphere (e.g., argon or nitrogen) [2].
  • Product Isolation: After cooling, collect the resulting solid polymer by filtration.
  • Purification: Wash the polymer thoroughly with solvents like toluene, tetrahydrofuran (THF), and methanol to remove any unreacted monomers or catalyst residues.
  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 100 °C) for several hours to remove all solvent molecules from the pores.
Material Characteristics and Performance

The resulting fluorinated conjugated micro/mesoporous polymer (FCMP-1) exhibited a BET-specific surface area of 440 m²·g⁻¹ with pore sizes distributed at 0.81 nm (micropores) and 2.9–3.4 nm (mesopores) [2]. When used as a catalyst for the oxidation of substituted toluene to benzoic acid using O₂, it achieved yields between 77% and 88%. It also showed high performance in Baeyer-Villiger oxidation, producing ε-caprolactone with yields from 85% to 98% and >99% selectivity [2]. The fluorinated substituents help stabilize the porphyrin structure against degradation.

Data Summary Table

The table below summarizes key quantitative data from the two immobilization methods.

Parameter Method 1: CNT Support [1] Method 2: CMP Support [2]
Support Material Carbon Nanotubes (CNTs) on Carbon Paper Conjugated Micro/Mesoporous Polymer (FCMP-1)
Immobilization Technique Physical Adsorption & Nafion Binding Sonogashira-Hagihara Covalent Cross-linking
Catalyst Loading ~50 nmol·cm⁻² (on electrode) N/A (integrated into polymer backbone)
Surface Area N/S 440 m²·g⁻¹
Pore Size N/S 0.81 nm & 2.9-3.4 nm
Key Application CO₂ to CO Electroreduction Oxidation of Toluene to Benzoic Acid
Reported Efficiency 62% Faradaic Efficiency (with 5% O₂) 77-88% Yield
Key Advantage Tolerance to O₂ in feedstock High stability and recyclability

N/S: Not Specified in the provided search results.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for selecting an appropriate immobilization technique.

G start Start: Select Immobilization Strategy homo Homogeneous Catalyst Available? start->homo hetero Synthesize Heterogeneous Catalyst from Monomers homo->hetero No ads Adsorb onto CNT Support homo->ads Yes app2 Application: Chemical Oxidation hetero->app2 app1 Application: Electrocatalysis (e.g., CO₂RR) ads->app1 echem Characterization: Electrochemistry (CV, DPV) app1->echem porous Characterization: BET Surface Area app2->porous be Performance Test: Bulk Electrolysis echem->be cat_test Performance Test: Batch Catalysis porous->cat_test

Diagram 1: Workflow for Iron Porphyrin Immobilization Strategy Selection.

Catalyst Design Logic

The molecular design of the iron porphyrin catalyst in Method 1 incorporates specific functional units to achieve a targeted function. The following diagram deconstructs this design logic.

G goal Design Goal: CO₂ Reduction in O₂-rich Environment problem Problem: O₂ is a competing substrate and can deactivate the catalyst goal->problem strategy Strategy: Multi-functional Catalyst problem->strategy module1 Module 1: Iron Porphyrin strategy->module1 module2 Module 2: Viologen Units strategy->module2 func1 Function: Active site for selective CO₂ reduction to CO module1->func1 outcome Outcome: Persistent CO₂ reduction even with 5% O₂ present func1->outcome func2 Function: Competitively reduces O₂ at modest overpotential module2->func2 func2->outcome

Diagram 2: Logic of a Multi-functional Catalyst for Aerobic CO₂ Reduction [1].

References

optimizing reaction conditions for iron porphyrin catalytic efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Optimizing Iron Porphyrin Catalysis

Here are answers to common questions about catalyst selection and reaction condition optimization.

  • Q1: How does the porphyrin ligand structure influence ORR efficiency? Modifying the beta-pyrrole positions of the iron porphyrin ring is a highly effective strategy. Introducing electron-withdrawing groups can significantly enhance catalytic performance for the Oxygen Reduction Reaction (ORR) by reducing the HOMO-LUMO gap, which facilitates electron transfer. Steric effects from certain substituents can also induce beneficial ring distortions [1].
  • Q2: What is a common cause of unexpected brominated products in C–H oxidation reactions? If you are aiming for hydroxylated products but obtain brominated ones, the unintended inhibition of the "oxygen rebound" pathway is likely the cause. The presence of Lewis acids, such as lithium ions (Li⁺) from LiBr, can interact with the high-valent iron(IV)–oxo porphyrin π-cation radical intermediate. This interaction blocks the rebound step, leading to a carbocation that is trapped by bromide to form the brominated product [2].
  • Q3: How can I identify catalyst degradation pathways during electrocatalysis? Catalyst degradation often becomes significant under mass-transport-limited conditions, where proton concentration at the electrode is low. Advanced techniques like Voltammetry coupled with Electrospray Ionization Mass Spectrometry (VESI-MS) can detect degradation products in real-time. Common pathways include the formation of μ-oxo dimers and other oxidized species [(TPP+2O)FeIII]⁺, which correlate with a decline in catalytic current [3].

Optimization Guide: Key Parameters & Performance Data

The following table summarizes strategies and quantitative outcomes from recent studies for optimizing iron porphyrin catalysts.

Optimization Strategy Catalyst / System Key Performance Metrics References

| Ligate Tuning (Beta-Substitution) | Fe(III)ClTPPPh4 Fe(III)ClTPPMe4 Fe(III)ClTPPBr4 | Onset Potential (vs. RHE): 0.98 V, 0.77 V, 0.79 V Stability: High stability over 11,000 seconds Pathway: 4e⁻/4H⁺ transfer | [1] | | Catalyst Loading Optimization | Fe(TPP)Cl for epoxide-alkene ring expansion | Loading: 1-5 mol% Yield: 75-98% Key Finding: High yields (98%) achieved with loadings as low as 3 mol% in just 6 hours. | [4] | | System Optimization (ORR) | Iron porphyrin with independent tuning of E₁/₂ and buffer pKa | Finding: Optimal performance was achieved with the most reducing catalyst and a weakly buffered acid, leading to faster catalysis at lower overpotentials. | [5] | | Preventing Side Reactions | Iron porphyrin with LiBr additive | Outcome: Complete inhibition of the oxygen rebound pathway, switching product selectivity from alcohols to brominated compounds. | [2] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol for Evaluating β-Substituted Iron Porphyrins in ORR [1]

This protocol outlines the synthesis and electrochemical evaluation of tailored iron porphyrin catalysts.

  • Catalyst Synthesis: Synthesize a series of β-substituted iron porphyrins (e.g., Fe(III)ClTPPMe4, Fe(III)ClTPPPh4, Fe(III)ClTPPBr4) featuring electron-withdrawing and electron-donating groups.
  • Electrode Preparation: Prepare catalytic inks by dispersing the synthesized porphyrin catalysts on a suitable carbon support. Deposit the ink onto a glassy carbon electrode.
  • Electrochemical Measurement: Perform cyclic voltammetry (CV) and rotating disk electrode (RDE) measurements in an O₂-saturated electrolyte (e.g., 0.1 M H₂SO₄ or buffer).
  • Data Analysis: Determine the onset potential from the CVs. Use RDE data to calculate the number of electrons transferred and assess catalytic stability via chronoamperometry over 11,000 seconds.
Protocol for Switching C–H Oxidation to Bromination [2]

This method describes how to intentionally inhibit the oxygen rebound pathway to produce brominated products.

  • Reaction Setup: In a reaction vessel, combine the hydrocarbon substrate (e.g., cycloalkanes, linear alkanes, or benzyl compounds) with the iron porphyrin catalyst.
  • Additive Introduction: Introduce a source of bromide ions and Lewis acid, specifically LiBr. The lithium ions act as a redox-inactive metal ion to tune the reactivity.
  • Oxidation Initiation: Add a chemical oxidant to initiate the reaction.
  • Product Analysis: Monitor the reaction progress and analyze the products using techniques like GC-MS. The sole products under these conditions should be the brominated hydrocarbons.

Visual Workflow: Iron Porphyrin ORR Catalysis & Degradation

The diagram below illustrates the catalytic cycle for oxygen reduction and the competing degradation pathways, highlighting where common issues occur.

References

addressing solubility issues in iron porphyrin experiments

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Solubilizing Iron Porphyrins

The core principle for making iron porphyrins water-soluble is to attach charged or highly polar functional groups to the periphery of the porphyrin macrocycle. This prevents aggregation and promotes interaction with the aqueous solvent [1].

The table below summarizes the key types of substituents you can use, along with specific examples from recent literature.

Substituent Type Specific Functional Groups Example Iron Porphyrins Key Characteristics / Experimental Notes
Cationic (Positive Charge) –N–Methylpyridyl (–C5H4N–CH3+) [2] [(TMPyP)FeCl]Cl4 [2] Carries a positive charge; used in catalytic water remediation.
Anionic (Negative Charge) –Sulfonatophenyl (–C6H4–SO3–) [2] [3] (NH4)4[(TPPS)FeCl] [2] Carries a negative charge; equally effective as cationic types in suppressing chlorinated byproducts [2].
Anionic (Negative Charge) –Carboxyphenyl (–C6H4–COOH) [1] [4] FeTCP, Porphyrin–(COOH)4 [4] Electron-withdrawing group; can be part of a mixed-substituent design [1].
Anionic (Negative Charge) –Ethyl Phosphonic Acid (–CH2–CH2–PO3H2) [1] M1d–M3d complexes [1] Bis-phosphonate derivatives show excellent resistance to aggregation across wide pH and concentration ranges [1].

Experimental Workflow for Selecting a Solubility Strategy

The following diagram outlines a logical workflow to guide your experimental planning based on your solubility needs and the insights from the search results:

G Start Start: Iron Porphyrin Solubility Issue Goal Define Application Goal Start->Goal CatApp Catalytic Application? Goal->CatApp BioApp Aqueous Bio-mimetic or Biomedical Study? CatApp->BioApp No Charge Is a specific net charge required? CatApp->Charge Yes BioApp->Charge Yes Cationic Select Cationic Substituent (e.g., N-Methylpyridyl) Charge->Cationic Yes, Positive Anionic Select Anionic Substituent (e.g., Sulfonatophenyl, Carboxyphenyl) Charge->Anionic Yes, Negative Phosphonic Consider Phosphonic Acid Substituents for low aggregation Charge->Phosphonic No Preference Monitor Monitor for Aggregation via NMR/UV-vis Cationic->Monitor Anionic->Monitor Phosphonic->Monitor Success Water-Soluble Iron Porphyrin Monitor->Success

Troubleshooting Common Problems

Even with charged groups, you might encounter issues. Here are some specific problems and their solutions based on the research:

  • Problem: Catalyst Aggregation in Solution

    • Solution: The structure of the substituent matters. Research on palladium porphyrins shows that bis-phosphonate derivatives exist predominantly as monomers across a wide range of concentrations, ionic strengths, and pH values, unlike their mono-phosphonate counterparts which tend to form aggregates [1]. This suggests that using multiple or bulkier polar groups can sterically hinder π-π stacking.
  • Problem: Low Catalytic Activity or Unwanted Side Reactions

    • Solution: The choice of substituent can electronically influence the iron center. For instance, electron-donating groups like methyl (–CH3) or amino (–NH2) can modify the redox potential and reaction mechanism of the iron, potentially increasing activity for certain reactions like oxygen reduction [4]. Tailoring the electron-donating/withdrawing character of your solubilizing group can help optimize the catalyst's electronic properties.
  • Problem: Decomposition under Harsh Conditions (e.g., high NaOCl)

    • Solution: Stability can be a concern. One study on water remediation noted that while iron porphyrins are effective catalysts, they can suffer from decomposition at high oxidant (NaOCl) concentrations [2]. If facing similar issues, you may need to investigate more robust porphyrin ligands or optimize reaction conditions to minimize exposure to extreme environments.

References

optimization of spectroscopic analysis for porphyrin characterization

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Spectroscopic Techniques for Porphyrin Analysis

The following table summarizes core techniques from recent studies for addressing common characterization challenges.

Characterization Challenge Recommended Technique Key Experimental Parameters & Measurables Application & Insight

| Detecting subtle out-of-plane deformations | Low-Frequency Raman Spectroscopy [1] | Frequencies: Down to ~10 cm⁻¹ [1] Key Peak: γ₁₈ peak shift [1] Model Molecule: Nickel porphyrin [1] Theoretical Support: Density Functional Theory (DFT) calculations [1] | Correlates specific Raman peak shifts with saddling/ruffling deformations; essential for structure-function studies. [1] | | Analyzing electronic structure & Q-band absorption | Magnetic Circular Dichroism (MCD) & TD-DFT [2] | Spectra: UV-Vis absorption, MCD, emission [2] Key Analysis: Gouterman's 4-orbital model, HOMO/LUMO energies [2] Calculation Method: TD-DFT [2] | Diagnoses HOMO/LUMO splitting from peripheral substitutions; guides design of red-shifted, intense Q-bands for photodynamic therapy/solar cells. [2] | | High-throughput screening of spectral properties | Machine Learning (ML) & DFT [3] | Method: Combines DFT, Gouterman model, and ML (AutoGluon) [3] Output: Predicts UV-Vis-NIR spectra [3] Accuracy: R² = 0.936 on test data [3] | Enables rapid, accurate prediction of absorption spectra across UV-Vis-NIR, bypassing expensive TD-DFT calculations. [3] | | Comprehensive structural elucidation | Single-Crystal X-ray Diffraction (XRD) [4] [5] | Measurables: Metal-Npyrrole bond length, metal displacement from porphyrin plane (Fe-PC) [5] Complementary Data: IR spectroscopy, Hirshfeld surface analysis [4] | Provides definitive ground-truth for molecular geometry, coordination number, spin state, and intermolecular interactions. [4] [5] |

Experimental Protocol: Low-Frequency Raman Analysis

This protocol is adapted from a 2025 study on detecting porphyrin deformations [1].

workflow Start Start: Sample Preparation A Select model molecule (e.g., Nickel porphyrin) Start->A B Obtain pure crystalline or solid sample A->B C Mount sample for Raman spectroscopy B->C D Spectra Acquisition C->D E Use spectrometer capable of low-frequency detection (to ~10 cm⁻¹) D->E F Set appropriate laser power and acquisition time to avoid degradation E->F G Collect Raman spectrum F->G H Data Analysis & Interpretation G->H I Identify key low-frequency peaks (e.g., γ₁₈ peak) H->I J Perform DFT calculations to correlate peak shifts with deformations I->J K Interpret saddling/ruffling deformations based on computational model J->K

FAQ & Troubleshooting Guide

Q1: My porphyrin's Q-band is weak and in the wrong position for my application. How can I modify it?

  • Root Cause: The energy and intensity of the Q-band are governed by the electronic structure of the porphyrin ring, specifically the gap and splitting between the frontier molecular orbitals (HOMO and LUMO pairs) [2].
  • Solution: Use a push-pull substitution strategy. Introduce electron-withdrawing groups (EWGs, like -NO₂) and electron-donating groups (EDGs) on opposite pyrroles to create an asymmetric electron density [2]. This splitsthe degeneracy of the orbitals, red-shifting the Q-band and increasing its intensity.
  • Verification: Characterize the effect using UV-Vis spectroscopy and support your findings with TD-DFT calculations and MCD spectroscopy to analyze the changes in the frontier orbitals [2].

Q2: I suspect my metalloporphyrin has a distorted structure, but standard characterization shows nothing. What technique should I use?

  • Root Cause: Subtle out-of-plane deformations (saddling, ruffling) are often invisible to standard spectroscopic methods but are critical to function [1].
  • Solution: Employ low-frequency Raman spectroscopy. This technique is highly sensitive to the low-energy vibrational modes associated with macrocyclic deformations [1].
  • Verification: Correlate the experimental Raman spectra, particularly shifts in specific peaks like γ₁₈, with predictions from DFT calculations. This combined approach can directly link spectral features to the type and degree of deformation [1].

Q3: I need to screen a large library of novel porphyrins for their absorption spectra. Is there a faster method than synthetic characterization?

  • Root Cause: Traditional synthesis and experimental characterization of every candidate molecule is prohibitively time-consuming and expensive.
  • Solution: Utilize a combined computational and machine learning approach. Recent methods use DFT calculations and the Gouterman model to train ML models that can predict full UV-Vis-NIR spectra with high accuracy based on molecular structure alone [3].
  • Verification: The predictive fidelity of such models is high (e.g., R² > 0.93 on test data), allowing for reliable high-throughput virtual screening to prioritize the most promising candidates for synthesis [3].

References

strategies to prevent decomposition during iron porphyrin storage

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Iron Porphyrin Stability

Q1: What are the primary factors that cause iron porphyrin decomposition during storage? The stability of iron porphyrins is primarily threatened by light, oxygen, and the reactivity of the iron center itself.

  • Light Exposure: Porphyrin rings can absorb light and populate higher excited states, leading to photodegradation and loss of function [1]. This is a fundamental aspect of their photophysical behavior.
  • Molecular Oxygen (O₂): The iron center in porphyrins can activate atmospheric oxygen. It can bind to the metal center to form Fe-O₂ adducts and subsequently generate highly reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide (O₂•⁻), which degrade the organic porphyrin ligand [2] [3].
  • Iron Center Reactivity: The iron ion can undergo changes in its spin state and oxidation state, which can destabilize the complex [4]. For instance, certain reactions begin with the reduction of Fe(III) to Fe(II) before O₂ activation [2].

Q2: What are the visible signs of iron porphyrin decomposition? A change in the vibrant color of your porphyrin solution or solid is a common indicator. Decomposition can break the conjugated ring system, leading to a noticeable color shift or fading.

Troubleshooting Guide: Prevention Strategies

The core strategy is to control the storage environment to minimize the factors described above.

Protection Strategy Implementation Method Rationale & Scientific Basis
Light Protection Store solutions in amber glassware or vials; wrap solids in aluminum foil. Prevents population of higher excited states that lead to unique and enhanced photochemical reactivity and degradation [1].
Oxygen Exclusion Use an inert atmosphere (Argon/Nitrogen) in sealed vials; store solutions degassed under inert gas. Mitigates O₂ activation at the iron center and prevents the generation of destructive singlet oxygen and superoxide radicals [2] [3].
Singlet Oxygen Scavengers Include chemical scavengers like L-tryptophan in solution [5]. Competitively quenches singlet oxygen, a key cytotoxic species generated in porphyrin-oxygen reactions, thereby protecting the porphyrin molecule [5].
Immobilization on a Solid Support Anchor iron porphyrins on a stable matrix like NaY zeolite [6]. Enhances stability by isolating catalytic sites, preventing destructive aggregation, and providing a protective microenvironment [6].

Experimental Workflow for Storage Setup

The following diagram outlines a logical workflow for preparing a stable storage system for your iron porphyrins, incorporating the strategies listed above.

Start Start: Prepare Iron Porphyrin A Select Storage Form Start->A B Solid A->B C Solution A->C D Protect from Light (Use amber vial/wrap in foil) B->D C->D E Exclude Oxygen (Seal under inert gas) D->E F Add Stabilizers (e.g., L-tryptophan) E->F G Store at Stable Low Temperature F->G End Stably Stored Iron Porphyrin G->End

Important Note on Experimental Protocols

The search results did not contain explicit, step-by-step storage protocols. The strategies provided are synthesized from the fundamental vulnerabilities and stabilization methods discussed across the literature.

For example, while one study shows that immobilizing an iron porphyrin on NaY zeolite creates a stable and reusable photocatalyst [6], and another demonstrates the protective effect of L-tryptophan as a singlet oxygen scavenger in a biological context [5], you would need to adapt and optimize these concepts (e.g., choice of support, scavenger concentration) for your specific compound and storage needs.

References

validation of catalytic activity for 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and relationship

The compound "3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin" from your query refers to the core organic structure. This porphyrin ligand is most famously known as Protoporphyrin IX when in its free base form (without a central metal ion) [1]. Its primary biological significance is as the foundation for several heme molecules, which form when different metal ions are incorporated into the center of the ring.

The table below summarizes key metal complexes derived from this porphyrin ligand:

Complex Name Central Metal Ion Molecular Formula Reported Biological Activity/Use
Heme B [2] Iron (Fe) C₃₄H₃₂FeN₄O₄ Natural cofactor in hemoglobin and cytochromes.
Hematin [3] Iron (Fe³⁺) Information missing Inhibits clotting factors; used in research for acute porphyria and as a cancer therapeutic agent.
Cobaltic Protoporphyrin IX Chloride [4] Cobalt (Co) C₃₄H₃₂ClCoN₄O₄ Information missing (structure provided).
Chromium Protoporphyrin IX [5] Chromium (Cr) C₃₄H₃₁CrN₄O₄ Protoporphyrin IX complex; role in heme biosynthetic pathway.

Experimental Insights from Key Complexes

While catalytic data is limited, the search results provide details on the experimental biological activity of Hematin (Ferriheme), which is directly relevant for drug development professionals.

  • Mechanism of Action: Hematin functions by binding to hemostatic proteins (such as thrombin, fibrinogen, and plasmin), which induces their inactivation. This leads to the inhibition of clotting factor activity and the dissolution of fibrin clots [3].
  • In Vitro Protocol & Data: The following key findings from one study are cited [3]:
    • Hematin (at a concentration of 0.01 mg/ml) prevented bovine thrombin from coagulating bovine fibrinogen.
    • At 0.035 mg/ml, it reduced Factor VIII:C activity from 0.88 U/ml to 0.40 U/ml.
    • It also inhibited clot lysis; inclusion of hematin (0.03 mg/ml) reduced the lysis of whole blood clots from 86% to 23%.
  • Application in Cancer Research: In a study on targeted nanomedicine, Hematin was conjugated to the surface of PLGA nanoparticles. These conjugated nanoparticles showed higher affinity and uptake in HeLa cells (a human cancer cell line) compared to control particles, suggesting Hematins potential as a cancer-targeting material [3].

The following diagram illustrates the primary biological workflow and research application of Hematin as described in the search results:

G cluster_primary Primary Biological Effect cluster_research Research Application Hematin Hematin Inactivation Inactivation Hematin->Inactivation Binds to NP_Conjugation NP_Conjugation Hematin->NP_Conjugation Conjugated to Anticoagulant_Effect Anticoagulant_Effect Inactivation->Anticoagulant_Effect Leads to Cancer_Research_App Cancer_Research_App Cellular_Uptake Cellular_Uptake NP_Conjugation->Cellular_Uptake Results in enhanced Cellular_Uptake->Cancer_Research_App Supports

References

efficacy comparison of modified porphyrins versus natural heme in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Modified Porphyrins vs. Natural Heme

The table below summarizes key experimental findings from recent studies, highlighting the enhanced performance of various porphyrin modifications.

Porphyrin Type Modification Description Biological System / Assay Key Efficacy Findings Reference
BBTPP Novel porphyrin with multiple ether groups in side chains. PC-9 human lung cancer cells; Sonodynamic Therapy (SDT) with pulsed low-intensity ultrasound. Induced 18.87% apoptosis vs. 1.71% (control) and 11.18% for HMME (a common porphyrin sensitizer). Generated significantly higher levels of intracellular ROS and lipid peroxidation. [1]
PdC14 Palladium metal center + hydrophobic C14 chain. Photodynamic Inactivation (PDI) of bacteriophage ΦX174 (a model virus). Most effective porphyrin tested. Inactivation rate order: TMPyP < C14 < PdT4 < PdC14. Combined Pd2+ ligation and C14 functionalization enhanced virus inactivation. [2]
PdT4 Palladium metal center inserted into TMPyP base. Photodynamic Inactivation (PDI) of bacteriophage ΦX174. Increased the virus inactivation rate by a factor of ~2.5 compared to the non-metal TMPyP. [2]
C14 Single hydrophobic C14 chain added to TMPyP. Photodynamic Inactivation (PDI) of bacteriophage ΦX174. Showed higher efficacy than TMPyP, but less than metallated versions (PdT4, PdC14). [2]
Hemin Natural iron-containing porphyrin (Fe(III)PPIX). Interaction with G-quadruplex (G4) DNA structures in chromatin; Gene transcription regulation. Binds specifically to parallel G4 structures (KD = 1.52 ± 0.04 μM). Promotes genome-wide G4 formation and alters chromatin landscapes, regulating transcription. [3]

Detailed Experimental Protocols

For reproducibility, here are the methodologies used in the key studies cited above.

Sonodynamic Therapy (SDT) on PC-9 Cells [1]
  • Cell Culture: Human lung cancer PC-9 cells were maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.
  • Sonosensitizer Incubation: Cells were treated with 2 μg/mL of the novel porphyrin BBTPP or control compound HMME for several hours.
  • Ultrasound Exposure: Cells were exposed to Pulsed Low-Intensity Focused Ultrasound (PLIFU) at a frequency of 858 kHz.
  • Efficacy Assessment:
    • Cytotoxicity & Apoptosis: Measured using Cell Counting Kit-8 (CCK-8) and flow cytometry with Annexin V-FITC/PI double staining.
    • Reactive Oxygen Species (ROS): Detected using the fluorescent probe H₂DCFDA.
    • Lipid Peroxidation: Assessed with Liperfluo fluorescent assay.
    • Protein Expression: Levels of apoptotic proteins (Bax, Bcl-2, Caspases) were analyzed by western blot.
Photodynamic Inactivation (PDI) of Viruses [2]
  • Virus Models: Bacteriophages ΦX174 (ssDNA), P22 (dsDNA), and fr (ssRNA) were used as surrogates for human viruses.
  • Porphyrin Preparation: Compounds like TMPyP, C14, PdT4, and PdC14 were dissolved and used at a final concentration of 10 µM.
  • Binding Incubation: Porphyrins were mixed with bacteriophages (~10⁶ PFU/mL) in buffer and incubated in the dark for 5 minutes.
  • Light Exposure: Samples were illuminated with a 405 nm blue-light LED lamp at an intensity of 60 mW/cm² for varying durations (1-352 seconds).
  • Efficacy Assessment: Treated samples were serially diluted, and the number of remaining infectious viruses was quantified using the double-agar layer (DAL) plaque assay.
G-Quadruplex Binding and Transcriptional Regulation [3]
  • Binding Affinity: The interaction between hemin and a parallel MYC G-quadruplex was quantified in vitro using Bio-Layer Interferometry (BLI).
  • Genome-Wide Binding Profiling: An advanced method combining biotinylated hemin with the CUT&Tag (Cleavage Under Targets and Tagmentation) strategy was used to map hemin binding sites across the human genome in a chromatin context.
  • Functional Impact: Changes in histone modifications (H3K4me3, H3K27ac) at gene promoters and global gene expression profiles after hemin treatment were analyzed by chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq).

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the core mechanisms and signaling pathways through which natural heme and modified porphyrins exert their biological effects.

Heme-Mediated Signaling and Cellular Regulation

This diagram summarizes the key regulatory roles of natural heme in cellular processes.

G cluster_degradation Heme Degradation Pathway cluster_bach1 Transcriptional Repression cluster_nrf2 Oxidative Stress Response cluster_g4 Gene Regulation via G-Quadruplex (G4) Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Bach1 BACH1 Repressor Heme->Bach1 Binds & Inhibits Heme->Bach1 G4DNA G4 DNA Structure Heme->G4DNA Binds Products CO, Biliverdin, Fe²⁺ HO1->Products Repression Repression Bach1->Repression Binds MARE/ARE NRF2 NRF2 Transcription Factor Bach1->NRF2 Degradation Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Activates HeminG4 Hemin-G4 Complex G4DNA->HeminG4 Chromatin Alters Chromatin Landscapes (H3K4me3, H3K27ac) HeminG4->Chromatin

Experimental Workflow for Efficacy Evaluation

This diagram outlines a generalized experimental workflow for testing porphyrin efficacy, based on the cited protocols.

G Step1 1. Sensitizer Preparation (Modified Porphyrin or Heme) Step2 2. Model System Incubation (Cells, Viruses, or Macromolecules) Step1->Step2 Step3 3. Activation (US or Light Irradiation) Step2->Step3 Step4 4. Outcome Assessment Step3->Step4 Assay1 • Cell Viability/Apoptosis • ROS & Lipid Peroxidation • Protein Expression (Western) Step4->Assay1 Assay2 • Viral Plaque Assay (PFU) • Binding (Absorbance Spectra) Step4->Assay2 Assay3 • Genome-wide Binding (CUT&Tag) • Gene Expression (RNA-seq) • Chromatin Mods (ChIP-seq) Step4->Assay3

Key Conclusions for Drug Development

  • Strategic Modification is Crucial: Simply using a natural porphyrin scaffold is often insufficient. Targeted modifications, such as introducing specific side chains or inserting metal ions, are powerful strategies for enhancing efficacy for a given application (e.g., SDT or PDI). [1] [2]
  • Mechanistic Diversity: Natural heme and its derivatives function not just as inert cofactors but as dynamic signaling molecules and gene regulators. Modified porphyrins can leverage or diverge from these native pathways, for example, by generating cytotoxic ROS or directly altering chromatin state. [1] [3] [4]
  • Consider the Experimental System: The choice between heme and a modified porphyrin, and among different modifications, is highly context-dependent. Efficacy can vary dramatically based on the biological model (e.g., cancer cells vs. viruses) and the activation method (e.g., ultrasound vs. light). [1] [2]

References

benchmarking iron porphyrin derivatives against other metal complexes in sensors

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Sensor Materials

The table below summarizes the key performance metrics of iron porphyrin-based sensors and other metal complexes, highlighting their applications and advantages.

Material Type Target Analyte Key Performance Metrics Advantages References

| Fe-based Ordered Carbonaceous Framework (Fe-OCF) | Hydrogen Peroxide (H₂O₂) | • Linear reduction current response to H₂O₂. • High Fe(III) site content (6.9 wt%). • Bidirectional electrocatalytic behavior. • Superior stability vs. molecular Fe-porphyrin. | Mimics enzyme functionality; high electrical conductivity; excellent chemical/thermal stability. | [1] | | Fe-porphyrin/TiO₂ with Hemoglobin | Hydrogen Peroxide (H₂O₂) | • Electron shuttle efficiency: 0.54 s⁻¹. • H₂O₂ transformation dynamics: 0.38 s⁻¹. • Rate-determining step (substrate diffusion): 6.7 × 10⁻² s⁻¹. | Direct electron transfer; competitive ligation improves photo-electrical conversion efficiency. | [2] | | Spin Crossover (SCO) Complexes | Gases (NH₃, CO₂, VOCs) | • Reversible change in spin state. • Readouts: magnetic, optical color, electrical shifts. • Multi-model sensing capability. | High selectivity/sensitivity; multiple readouts (color, magnetism); responsive to external stimuli. | [3] | | General Metal Complexes | Various (drugs, metals, anions) | • High chromophore/fluorophore activity. • Used in "switch on/off" sensing strategies. • High selectivity in sample preparation (e.g., D-DLLME). | Detects non-chromophoric analytes; customizable for specific needs; cost-effective fluorescence sensing. | [4] [5] |

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from key studies on iron porphyrin-based sensors.

Synthesis of Fe-incorporated Ordered Carbonaceous Framework (Fe-OCF)

This protocol describes the creation of a highly stable and sensitive nano-structured sensor material [1].

  • Synthesis of Precursor: The Fe-porphyrin precursor, [5,10,15,20-tetrakis(4-ethynylphenyl)porphinato]iron(III) chloride, is first synthesized according to reported procedures.
  • Nanoparticle Formation (1np): A 1 mL volume of a 1 mM solution of the precursor in acetone is added dropwise into 100 mL of pure water under vigorous stirring. The resulting precipitate is collected via centrifugation.
  • Structure-Preserving Carbonization: The collected nanoparticles (1np) are carbonized in a tube furnace under a nitrogen atmosphere. The temperature is raised to 600°C at a controlled rate of 10°C per minute. This step transforms the molecular structure into a robust, ordered carbonaceous framework (Fe-OCF) while preserving the atomic dispersion of the iron sites.
Electrode Preparation and H₂O₂ Sensing with Fe-porphyrin/TiO₂

This method outlines the preparation of a functional electrode and the evaluation of its electron transfer properties [2].

  • Material Functionalization: Nano-titanium dioxide (TiO₂) is functionalized with an iron-porphyrin complex.
  • Protein Anchoring: Hemoglobin (Hb) is anchored onto the functionalized TiO₂ matrix through multiple mutual interactions, including competitive ligation with the porphyrin derivative.
  • Electrochemical Characterization:
    • Techniques: Use spectrometric and electrochemical techniques (e.g., cyclic voltammetry) to explore the electron transfer mechanism.
    • Key Metrics:
      • Calculate electron shuttle efficiency (0.54 s⁻¹) from redox peak separations.
      • Determine H₂O₂ transformation dynamics (0.38 s⁻¹) and identify the rate-determining step (substrate diffusion at 6.7 × 10⁻² s⁻¹).

Sensor Mechanisms and Workflows

The following diagrams illustrate the operational principles and experimental workflows for the sensors discussed.

Sensor Operational Principle

This diagram illustrates the core signaling mechanism of a biomimetic iron porphyrin sensor, which mimics natural enzymes.

Experimental Workflow for Sensor Development

This diagram outlines the key steps for creating and testing an iron porphyrin-based electrochemical sensor.

Start Start: Sensor Fabrication S1 Synthesis of Fe-Porphyrin Complex Start->S1 S2 Nanostructuring (e.g., OCF Formation) S1->S2 S3 Electrode Modification S2->S3 S4 Analyte Exposure (e.g., H₂O₂) S3->S4 S5 Signal Detection (e.g., Amperometry) S4->S5 End Data Analysis & Performance Benchmarking S5->End Controlled Potential Controlled Potential Controlled Potential->S4 Controlled Potential->S4 Electrochemical Cell Electrochemical Cell Electrochemical Cell->S5 Electrochemical Cell->S5

Key Insights for Researchers

  • For Stability and Conductivity: Ordered Carbonaceous Frameworks (OCFs) are a highly promising direction. They overcome the limitations of molecular complexes and other frameworks like MOFs by combining enzymatic mimicry with the robust properties of carbon materials [1].
  • For Multi-Modal Sensing: Spin Crossover (SCO) Complexes offer a unique advantage. Their response to external stimuli like gas molecules induces changes not just in electrical properties but also in optical color and magnetic signals, enabling detection through multiple channels [3].
  • For Detecting Challenging Analytes: General metal complexes are excellent for designing sensors for analytes that lack intrinsic chromophoric or fluorophoric properties. Their optical properties can be tailored for "switch on/off" sensing strategies, making them versatile tools [5].

References

validation of porphyrin-based catalysts in industrial applications

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Porphyrin-Based Catalysts

Catalyst Material Application/Reaction Key Performance Metrics Conditions Reference
Cu-TMCPP/CNT Electrochemical CO₂ Reduction (ECR) Total Hydrocarbon FE: 75.68% (CH₄ FE: 37.3%); Partial current density: 91.8 mA cm⁻² -1.08 V vs. RHE [1]
Ni(II)-based Porphyrin Polymer (POP-2) Bifunctional Water Splitting (OER & HER) OER Onset Potential: 1.45 V vs. RHE; HER Onset Potential: ~159 mV; Tafel Slopes: 167 mV dec⁻¹ (OER), ~82 mV dec⁻¹ (HER) Acidic/alkaline electrolyte [2]

Experimental Protocols and Methodologies

The high performance of these catalysts is rooted in specific synthesis and immobilization strategies.

  • Catalyst Synthesis and Immobilization: A common and effective strategy involves immobilizing molecular porphyrins onto conductive supports. For the high-performing Cu-TMCPP/CNT catalyst, copper porphyrin (Cu-TMCPP) molecules were immobilized on multi-wall carbon nanotubes (MWCNTs). This configuration creates an ultrathin catalytic layer, suppresses the competing Hydrogen Evolution Reaction (HER), and enhances electron transfer [1]. Another approach is synthesizing porphyrin-based porous organic polymers. As demonstrated with POP-2, assembling metalloporphyrins with linkers like naphthalenetetracarboxylic dianhydride (NTCDA) creates stable, conjugated 2D networks with optimized electronic structures [2].

  • Electrochemical Evaluation Protocol: Standard experimental setup involves a three-electrode system within an electrochemical cell [3].

    • Catalyst Ink Preparation: The catalyst powder is dispersed in a mixture of solvents (often water/isopropanol) and Nafion binder via sonication.
    • Electrode Preparation: The ink is drop-cast onto a conductive substrate (e.g., carbon paper) and dried to form the working electrode.
    • Performance Testing: The electrode is tested in a CO₂-saturated electrolyte. Key metrics like Faradaic Efficiency (FE) and current density are measured using techniques like chronoamperometry and online gas chromatography (GC) for product analysis [1].

Mechanistic Insights and Workflow

The catalytic activity is governed by the metal center and the surrounding structure. The following diagram illustrates the experimental workflow for developing and validating these catalysts.

G Start Start: Catalyst Design S1 Synthesis & Immobilization Start->S1 S2 Physicochemical Characterization (XAS, XPS, XRD, FTIR) S1->S2 S3 Electrochemical Testing (Chronoamperometry, EIS) S2->S3 S4 Product Analysis & FE Calculation (GC, HPLC) S3->S4 S5 Mechanistic Study (In-situ spectroscopy, DFT) S4->S5 End Performance Validation S5->End

The choice of metal center is critical as it determines the reaction pathway. For CO₂ reduction, metals like Fe, Co, and Ni in a porphyrin structure are highly selective for producing CO, while Cu is unique in its ability to further reduce intermediates to hydrocarbons like CH₄ [3]. For water splitting, Ni has been shown to offer favorable hydrogen binding energy and electronic structure for both OER and HER [2].

Future Perspectives and Challenges

While porphyrin-based catalysts are highly promising, their path to widespread industrial use requires overcoming several challenges:

  • Stability: Current catalysts need stability of at least 4000 hours to be considered for industrial implementation, a high bar that requires further research into robust immobilization strategies and material designs [3].
  • Integration: Future work should focus on integrating these optimized catalysts into practical devices and electrolyzers to demonstrate performance at a larger scale [4].

References

×

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

616.177291 Da

Monoisotopic Mass

616.177291 Da

Heavy Atom Count

43

UNII

42VZT0U6YR

Drug Indication

Used in the management of porphyria attacks, particularly in acute intermittent porphyria.

Other CAS

14875-96-8

Wikipedia

Hemin

Use Classification

Cosmetics -> Hair conditioning

General Manufacturing Information

Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-: INACTIVE

Dates

Last modified: 08-15-2023

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